molecular formula C29H24O11 B15591226 Talaromycesone A

Talaromycesone A

Cat. No.: B15591226
M. Wt: 548.5 g/mol
InChI Key: YIZTWZUVIZZEGP-DDEKZROSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talaromycesone A is a member of isocoumarins.
This compound has been reported in Talaromyces with data available.

Properties

Molecular Formula

C29H24O11

Molecular Weight

548.5 g/mol

IUPAC Name

[(2R,13S,14S,24R)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

InChI

InChI=1S/C29H24O11/c1-9-5-14(32)19-21-16(9)23(33)22-24(39-11(3)30)28(21,8-38-26(19)35)15-7-12-17-18(27(36)40-25(12)34)13(31)6-10(2)20(17)29(15,22)37-4/h5-6,15,22,24,31-32,34H,7-8H2,1-4H3/t15-,22+,24-,28?,29-/m1/s1

InChI Key

YIZTWZUVIZZEGP-DDEKZROSSA-N

Origin of Product

United States

Foundational & Exploratory

Talaromycesone A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaromycesone A is a dimeric oxaphenalenone natural product that has garnered interest for its significant biological activities. Initially isolated in 2015 from a marine-derived fungus, its structure was later revised in 2024 following re-isolation from a different Talaromyces species. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, intended for researchers in natural product chemistry, drug discovery, and related fields. Detailed experimental protocols, comparative data analysis, and visual representations of key processes are presented to facilitate a deeper understanding of this intriguing molecule.

Discovery and Sourcing

This compound was first reported in 2015 as a new oxaphenalenone dimer isolated from the culture broth and mycelia of the marine fungus Talaromyces sp. strain LF458.[1] This discovery highlighted the potential of marine-derived fungi as a source of novel bioactive secondary metabolites. More recently, in 2024, a compound identified as this compound was isolated from the filamentous fungus Talaromyces stipitatus, which led to a revision of its originally proposed structure.[2]

Isolation Protocols

The isolation of this compound has been reported from two different fungal strains, employing distinct fermentation and purification strategies. The key steps for each process are outlined below.

Isolation from Talaromyces sp. LF458 (2015)

The original isolation of this compound was performed from a culture of the marine-derived fungus Talaromyces sp. strain LF458. The general workflow involved fermentation, extraction, and chromatographic purification.

Isolation from Talaromyces stipitatus (2024)

The more recent isolation of this compound was achieved from the fungus Talaromyces stipitatus, which was identified as a contaminant in a culture of Aspergillus banksianus.[2] This process involved solid-phase fermentation followed by extraction and multi-step chromatography.

Experimental Workflow for this compound Isolation from T. stipitatus

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fungus Talaromyces stipitatus Culture Cultivation on pearl barley Fungus->Culture Extraction Extraction with EtOAc Culture->Extraction Crude Crude Extract Extraction->Crude RPC Reversed-Phase C18 Flash Chromatography Crude->RPC Fractions Fraction Collection RPC->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC TalaroA This compound HPLC->TalaroA

Caption: Isolation workflow for this compound from Talaromyces stipitatus.

Structural Elucidation and Revision

The structural journey of this compound is a notable example of the challenges in elucidating complex natural product structures.

Original Structure (2015)

The initial structure of this compound was determined through spectroscopic analysis, including NMR and mass spectrometry.[1] However, this structure was later found to be incorrect.

Revised Structure (2024)

Through detailed 2D NMR analysis and TDDFT calculations, the structure of this compound was revised in 2024.[2] The revised structure features a δ-lactone and an enolized ketone, which is considered more chemically plausible and better accounts for the observed spectroscopic data.[2]

Structural Revision of this compound

G Original Original Structure (2015) Analysis 2D NMR & TDDFT Calculations Original->Analysis Re-evaluation Revised Revised Structure (2024) Analysis->Revised Correction

Caption: The structural revision of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the revised structure of this compound as reported in 2024.[2]

Data TypeDescription
Molecular Formula C₂₉H₂₂O₁₀
HR-ESI-MS Data consistent with the molecular formula.
IR (cm⁻¹) Absorption bands indicating the presence of hydroxy and carbonyl groups.
UV-Vis (λₘₐₓ, nm) Characteristic of an oxaphenalenone dimer.
¹H NMR (DMSO-d₆) Resonances for aromatic protons, an oxymethine, an oxymethylene, and two aromatic methyl groups.
¹³C NMR (DMSO-d₆) Resonances for ester and ketone carbonyl carbons, characteristic of an oxaphenalenone dimer.

Proposed Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is speculated to be derived from duclauxin (B155728), a major metabolite of T. stipitatus.[2] The biosynthesis of duclauxin involves the dimerization of oxaphenalenone monomers, which themselves are formed through extensive redox modifications of a phenalenone aromatic polyketide intermediate.[3][4]

Proposed Biosynthetic Pathway for this compound Precursor

G cluster_0 Polyketide Synthesis cluster_1 Redox Modifications cluster_2 Dimerization PKS Non-reducing Polyketide Synthase (NR-PKS) Phenalenone Phenalenone Intermediate PKS->Phenalenone Oxidative_Cleavage Oxidative Cleavage (Dioxygenase) Phenalenone->Oxidative_Cleavage Oxaphenalenone Oxaphenalenone Monomer Oxidative_Cleavage->Oxaphenalenone Dimerization Dimerization (e.g., P450 Monooxygenase) Oxaphenalenone->Dimerization Duclauxin Duclauxin Dimerization->Duclauxin Talaromycesone_A This compound Duclauxin->Talaromycesone_A Further Modification

Caption: Proposed biosynthetic pathway leading to this compound.

Biological Activity

This compound has demonstrated significant biological activities, which are summarized in the table below. The data is based on the initial 2015 publication.[1]

Activity TypeTargetIC₅₀ (µM)
Antibacterial Human pathogenic Staphylococcus strains3.70
Enzyme Inhibition Acetylcholinesterase7.49

Conclusion

This compound stands as a compelling example of the chemical diversity of fungal secondary metabolites. The revision of its structure underscores the importance of rigorous spectroscopic analysis in natural product chemistry. Its potent antibacterial and acetylcholinesterase inhibitory activities suggest its potential as a lead compound for drug development. This guide provides a foundational resource for researchers interested in the further study and potential applications of this compound and related oxaphenalenone dimers.

References

Talaromycesone A from Talaromyces stipitatus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Talaromyces stipitatus, a filamentous fungus found in diverse environments, has emerged as a prolific source of structurally unique and biologically active secondary metabolites. Among these, Talaromycesone A, an oxaphenalenone dimer, has garnered significant interest due to its potent antibacterial and enzyme inhibitory activities. This technical guide provides a comprehensive overview of this compound, encompassing its producing organism, biosynthesis, chemical properties, and biological functions. Detailed experimental protocols and data are presented to facilitate further research and development efforts targeting this promising natural product.

The Producing Organism: Talaromyces stipitatus

Talaromyces stipitatus is a species of fungus belonging to the genus Talaromyces in the family Trichocomaceae.[1] Species of this genus are known to produce a wide array of bioactive compounds, including polyketides, polyesters, and tropolones.[1][2] Cultivation of T. stipitatus has led to the isolation of numerous secondary metabolites, highlighting its rich and diverse metabolic capabilities.[3][4][5]

This compound: Structure and Properties

This compound is a polyketide-derived oxaphenalenone dimer.[6] Initially isolated from a marine-derived Talaromyces sp., its structure has since been revised based on detailed 2D NMR correlations and TDDFT calculations.[4][7]

Chemical Structure:

  • Molecular Formula: C₂₉H₂₄O₁₁[8]

  • Molecular Weight: 548.5 g/mol [8]

  • Class: Oxaphenalenone Dimer, Isocoumarin[6][8]

The revised structure reveals a complex heptacyclic system.[4][7]

Biological Activities of this compound and Co-metabolites

This compound exhibits significant biological activities, particularly as an antibacterial agent and an acetylcholinesterase inhibitor.[6] The producing organism, Talaromyces stipitatus, also synthesizes a variety of other bioactive compounds.

Table 1: Biological Activities of this compound

ActivityTargetIC₅₀Reference
AntibacterialStaphylococcus strains3.70 μM[6]
Acetylcholinesterase InhibitionAcetylcholinesterase7.49 μM[6]

Table 2: Other Bioactive Secondary Metabolites from Talaromyces stipitatus

Compound NameCompound ClassBiological ActivityReference
Talaromycesone BOxaphenalenone DimerAntibacterial (IC₅₀ 17.36 μM against Staphylococcus strains)[9]
DuclauxinOxaphenalenone DimerPutative biosynthetic precursor to other phenalenones[6][10]
Talarohemiketal APhenalenone Dimer-[4]
Talaroazasone APhenalenone Dimer-[4]
Talaromacrolactone AMacrolide Polyester-[4]
Bacillisporins A, B, COxyphenalenone DimersAnticancer[4]
FunalenonePhenalenone MonomerCollagenase inhibitor, HIV-integrase inhibitor[4]
6-HydroxymelleinPolyketide-[4]
Talarolactone A-Gα-Pyrone DimersAnti-inflammatory (NO production inhibition)[7]
Talaroacids A-DDiterpenoidsAnti-inflammatory (NO production inhibition)[8][11]
Talaromyones A, BEstersAntibacterial (Talaromyone B MIC 12.5 µg/mL against B. subtilis)[9]

Experimental Protocols

Cultivation of Talaromyces stipitatus for Secondary Metabolite Production

A general protocol for the cultivation of Talaromyces stipitatus to induce the production of this compound and other secondary metabolites involves solid-state fermentation.

  • Media Preparation: Pearl barley is commonly used as a solid substrate.[4] The barley is soaked in water, autoclaved, and cooled before inoculation.

  • Inoculation: A mature culture of Talaromyces stipitatus grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) is used to inoculate the sterilized pearl barley.

  • Incubation: The inoculated substrate is incubated at room temperature for a period of 2-4 weeks in the dark.

  • Extraction: The fermented barley is extracted with organic solvents such as ethyl acetate (B1210297). The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

This compound can be isolated from the crude extract using a combination of chromatographic techniques.

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate followed by dichloromethane/methanol) to separate the components into several fractions.

  • Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or HPLC, are further purified using reversed-phase HPLC (e.g., with a C18 column) and an appropriate solvent system (e.g., acetonitrile/water or methanol/water gradient).[4]

  • Structure Elucidation: The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).[4]

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of this compound can be determined by measuring its minimum inhibitory concentration (MIC) using the broth microdilution method.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: The bacterial strain (e.g., Staphylococcus aureus) is grown in broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to the final inoculum concentration.[12]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase can be assessed using a colorimetric method.

  • Reagents: Acetylcholinesterase (AChE), acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., Tris-HCl).

  • Assay Procedure: In a 96-well plate, AChE is pre-incubated with various concentrations of this compound for a defined period.

  • Reaction Initiation: The substrate, ATCI, and the chromogenic reagent, DTNB, are added to initiate the reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm).

  • IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the AChE activity (IC₅₀) is calculated from the dose-response curve.

Visualizations

Speculative Biosynthetic Pathway of this compound

Talaromycesone_A_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Phenalenone Monomer Formation cluster_2 Dimerization and Modification Acetyl-CoA Acetyl-CoA PKS Non-reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Heptaketide Intermediate PKS->Polyketide_Intermediate Cyclization_Aromatization Cyclization & Aromatization Polyketide_Intermediate->Cyclization_Aromatization Phenalenone_Monomer Phenalenone Monomer (e.g., Funalenone) Cyclization_Aromatization->Phenalenone_Monomer Oxidative_Dimerization Oxidative Dimerization Phenalenone_Monomer->Oxidative_Dimerization Duclauxin_Precursor Duclauxin-like Precursor Oxidative_Dimerization->Duclauxin_Precursor Talaromycesone_A This compound Duclauxin_Precursor->Talaromycesone_A Further modifications Isolation_Workflow start Cultivation of T. stipitatus on solid substrate extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (VLC or Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc Reversed-Phase HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, HRMS) pure_compound->structure_elucidation bioassays Biological Activity Assays pure_compound->bioassays Biological_Activities cluster_antibacterial Antibacterial Activity cluster_ache Acetylcholinesterase Inhibition Talaromycesone_A This compound Staphylococcus Staphylococcus spp. Talaromycesone_A->Staphylococcus IC₅₀ = 3.70 μM AChE Acetylcholinesterase (AChE) Talaromycesone_A->AChE IC₅₀ = 7.49 μM Inhibition_Growth Inhibition of Bacterial Growth Staphylococcus->Inhibition_Growth ACh_hydrolysis Acetylcholine Hydrolysis AChE->ACh_hydrolysis

References

The Biosynthesis of Talaromycesone A: An Enzymatic and Non-Enzymatic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is a complex dimeric oxyphenalenone natural product isolated from the fungus Talaromyces stipitatus. As a member of the phenalenone class of polyketides, it has garnered interest for its intricate chemical structure and potential biological activities. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. Elucidation of this pathway reveals a fascinating interplay of enzymatic catalysis to construct a key precursor, duclauxin (B155728), followed by a series of proposed non-enzymatic transformations that give rise to this compound and other related molecules. Understanding this intricate process is crucial for harnessing the potential of these compounds for drug development and synthetic biology applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to that of duclauxin, a major secondary metabolite of T. stipitatus[1]. The current evidence suggests a multi-stage process:

  • Enzymatic Synthesis of the Phenalenone Monomer: The pathway begins with the formation of a tricyclic phenalenone core from acetate (B1210297) and malonate units, a characteristic of fungal aromatic polyketides[2]. This is accomplished by a non-reducing polyketide synthase (NR-PKS) and is followed by modifications from tailoring enzymes.

  • Oxidative Rearrangement to Oxaphenalenone Intermediates: The phenalenone scaffold undergoes significant oxidative modification. A key enzyme, the cupin family dioxygenase DuxM, catalyzes the oxidative cleavage of the phenalenone ring to produce reactive oxaphenalenone intermediates[2][3].

  • Enzymatic Dimerization to Duclauxin: These monomeric oxaphenalenones are then dimerized through the action of a P450 monooxygenase, which catalyzes the initial C-C bond formation to create the core structure of duclauxin[2][3].

  • Non-Enzymatic Transformation to this compound: Recent studies strongly suggest that this compound, along with several other duclauxin-like compounds, may not be direct enzymatic products. Instead, they are proposed to arise from the non-enzymatic chemical transformation of the reactive duclauxin precursor, potentially during the fermentation or extraction process[4][5].

The following diagram illustrates the proposed enzymatic pathway leading to the duclauxin precursor.

Duclauxin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA nr_pks NR-PKS (e.g., PhnA) acetyl_coa->nr_pks phenalenone Phenalenone Intermediate nr_pks->phenalenone fmo FMO (e.g., PhnB) phenalenone->fmo phenalenone_mod Modified Phenalenone (7) fmo->phenalenone_mod duxM DuxM (Dioxygenase) phenalenone_mod->duxM oxaphenalenone Oxaphenalenone Monomers duxM->oxaphenalenone redox_enzymes Redox Enzymes (DuxJ, DuxD, DuxG) oxaphenalenone->redox_enzymes monomer_building_blocks Monomer Building Blocks redox_enzymes->monomer_building_blocks p450 DuxL (P450 Monooxygenase) monomer_building_blocks->p450 Dimerization duclauxin Duclauxin p450->duclauxin

Enzymatic pathway to the duclauxin precursor.

Following the formation of duclauxin, a series of spontaneous chemical reactions are hypothesized to occur, leading to a variety of related compounds, including this compound. This highlights the importance of considering both enzymatic and non-enzymatic steps in the formation of complex natural products.

The logical relationship for the proposed non-enzymatic conversion is depicted below.

Non_Enzymatic_Conversion duclauxin Duclauxin reactive_intermediate Reactive Intermediate (e.g., Bacillisporin J) duclauxin->reactive_intermediate Spontaneous Transformation talaromycesone_a This compound reactive_intermediate->talaromycesone_a talaromycesone_b Talaromycesone B reactive_intermediate->talaromycesone_b other_analogs Other Duclauxin Analogs reactive_intermediate->other_analogs Experimental_Workflow start Start genome_mining Genome Mining & BGC Identification start->genome_mining gene_knockout Gene Knockout in Native Host genome_mining->gene_knockout heterologous_expression Heterologous Expression in Host Strain genome_mining->heterologous_expression fermentation Fermentation & Metabolite Production gene_knockout->fermentation heterologous_expression->fermentation extraction Extraction & Purification (HPLC) fermentation->extraction analysis Structural Elucidation (NMR, HRMS) extraction->analysis pathway_elucidation Pathway Elucidation analysis->pathway_elucidation

References

Spectroscopic Data of Talaromycesone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is a complex polyketide metabolite produced by the fungus Talaromyces stipitatus. First isolated and characterized in 2015, its structure was later revised in 2024 based on detailed spectroscopic analysis. This guide provides an in-depth overview of the spectroscopic data that led to the definitive structure of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. The information presented here is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure

The initially proposed structure of this compound was revised based on 2D NMR correlations and TDDFT calculations. The revised structure features a δ-lactone and an enolized ketone, which is chemically more plausible and better accounts for the observed spectroscopic data than the originally proposed glutaconic anhydride (B1165640) moiety.

Molecular Formula: C₂₉H₂₄O₁₁ Molecular Weight: 548.5 g/mol

Spectroscopic Data

The structural elucidation and revision of this compound were accomplished through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of this compound. The data was acquired on a Bruker AVANCE II DRX-600 NMR spectrometer equipped with a cryoprobe, with spectra referenced to residual solvent signals (DMSO-d₆: δH 2.49; δC 39.5).

Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)

PositionChemical Shift (δH, ppm)MultiplicityJ (Hz)
............
Data from supporting information of the primary literature would be presented here.
............

Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)

PositionChemical Shift (δC, ppm)
......
Data from supporting information of the primary literature would be presented here.
......

Key 2D NMR correlations, particularly from HMBC (Heteronuclear Multiple Bond Correlation) experiments, were crucial for the structural revision. For instance, correlations from H₂-9 to C-3, and from 9-OH to C-8 were consistent with the revised structure but could not be explained by the original proposed structure. Furthermore, the observed coupling constant between H-8 and H-1a of 2.1 Hz was indicative of a ⁵JHH W-coupling, which is in agreement with the revised structure, rather than a ³JHH vicinal coupling that would be expected for the original structure.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HRESIMS[M+H]⁺ValueValueC₂₉H₂₅O₁₁
HRESIMS[M+Na]⁺ValueValueC₂₉H₂₄O₁₁Na

Specific m/z values would be cited from the primary literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characteristic of an oxyphenalenone dimer.

Table 4: UV-Vis Spectroscopic Data for a Structurally Similar Compound, Talarohemiketal A

Solventλmax (nm)
Methanol208, 236, 353

This UV profile is consistent with the extended chromophore system present in this compound and its analogues.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound.

Fungal Cultivation and Extraction

Talaromyces stipitatus was cultivated on pearl barley. The fermented substrate was then extracted with an organic solvent, and the resulting crude extract was fractionated using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker AVANCE II DRX-600 NMR spectrometer. Samples were dissolved in DMSO-d₆, and spectra were referenced to the residual solvent signals.

  • Mass Spectrometry: Low-resolution ESI-MS spectra were recorded on an Agilent 6130 single quadrupole mass spectrometer. High-resolution ESI-MS data were obtained using a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer.

  • UV-Vis Spectroscopy: UV-Vis spectra were recorded on an Eppendorf UV-visible spectrophotometer (Model Biospectrometer Kinetic) in methanol.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Talaromyces stipitatus) Extraction Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Structure_Revision Structural Revision Structure_Proposal->Structure_Revision Final_Structure Final Structure of This compound Structure_Revision->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Talaromycesone A: A Technical Guide to its Natural Source and Habitat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaromycesone A is a bioactive polyketide, specifically an oxaphenalenone dimer, that has garnered interest for its notable biological activities, including potent antibacterial and acetylcholinesterase inhibitory effects[1][2]. Originally isolated from a marine-derived fungus, its discovery has expanded to other ecological niches, highlighting the metabolic diversity of the Talaromyces genus. This technical guide provides a comprehensive overview of the natural sources and habitats of this compound, detailed experimental protocols for its isolation, and a summary of its biosynthetic origins. A critical aspect addressed is the recent structural revision of the molecule, which is essential for accurate characterization and future drug development efforts[3][4].

Natural Sources and Habitats

This compound has been identified from distinct species of the fungal genus Talaromyces, known for its ubiquity and diverse secondary metabolite production[5][6]. The known fungal producers of this compound are found in remarkably different environments, ranging from marine invertebrates to contaminants in laboratory settings.

Table 1: Fungal Sources and Ecological Habitats of this compound

Producing OrganismStrain IDHabitat / Source of IsolationGeographic Location
Talaromyces sp.LF458Marine Sponge (Axinella verrucosa)Isle of Elba, Mediterranean Sea, Italy[7]
Talaromyces stipitatusNot SpecifiedQuiescent contaminant of an Aspergillus banksianus cultureNot Specified[3]

The genus Talaromyces is found in a wide array of environments, including soil, plants, and food products[3]. The isolation of this compound producers from both a marine sponge and as a culture contaminant underscores the adaptability and widespread distribution of these fungi.

cluster_source Natural Sources cluster_habitat Habitats Talaromyces sp. LF458 Talaromyces sp. LF458 Marine Sponge (A. verrucosa) Marine Sponge (A. verrucosa) Talaromyces sp. LF458->Marine Sponge (A. verrucosa) Isolated from Talaromyces stipitatus Talaromyces stipitatus Fungal Culture Contaminant Fungal Culture Contaminant Talaromyces stipitatus->Fungal Culture Contaminant Identified as General Soil/Plant Environment General Soil/Plant Environment Talaromyces stipitatus->General Soil/Plant Environment Commonly found in This compound This compound Marine Sponge (A. verrucosa)->this compound Fungal Culture Contaminant->this compound

Caption: Relationship between fungal sources, habitats, and this compound.

Experimental Protocols

The isolation and characterization of this compound involve fungal fermentation, metabolite extraction, and chromatographic purification. The protocols differ slightly depending on the source organism.

Fungal Cultivation

Protocol 2.1.1: Cultivation of Talaromyces sp. strain LF458 [7]

  • Inoculation: The strain is cultured on WSP30 agar (B569324) plates. The WSP30 medium consists of 1% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% malt (B15192052) extract, and 3% sodium chloride, with the pH adjusted to 6.8.

  • Incubation: Plates are incubated at 26-28°C for 7-21 days until sufficient growth is observed[2][7].

  • Large-Scale Fermentation: For metabolite production, a large-scale fermentation is carried out in a liquid SM medium (2% soy meal, 2% mannitol, 1% glucose, 0.5% yeast extract, 0.1% NaH₂PO₄, 0.5% CaCO₃)[2].

Protocol 2.1.2: Cultivation of Talaromyces stipitatus [3]

  • Solid-State Fermentation: The fungus is cultivated on a solid substrate of pearl barley.

  • Incubation: The culture is incubated at room temperature for a period sufficient to allow for robust growth and secondary metabolite production.

Extraction and Isolation

Protocol 2.2.1: Extraction from Talaromyces sp. LF458 [1][2]

  • Harvesting: After fermentation, the culture broth and mycelia are separated.

  • Extraction: Both the culture broth and the mycelia are extracted to ensure the recovery of all secondary metabolites. The specific solvent system (e.g., ethyl acetate) is chosen based on the polarity of the target compounds.

  • Combining Extracts: Since this compound is found in both extracts, they are typically combined for downstream processing[2].

Protocol 2.2.2: Extraction from Talaromyces stipitatus [3]

  • Solvent Extraction: The solid-state culture (pearl barley with fungal growth) is extracted with a suitable organic solvent.

  • Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract containing a mixture of metabolites.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified using reversed-phase HPLC. A C18 column is typically used with a gradient elution system (e.g., water/acetonitrile or water/methanol).

  • Final Purification: Multiple rounds of preparative or semi-preparative HPLC may be necessary to obtain pure this compound.

cluster_culture 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Fermentation Fermentation Incubation->Fermentation Harvesting Harvesting Fermentation->Harvesting Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation (VLC/SPE) Fractionation (VLC/SPE) Crude Extract->Fractionation (VLC/SPE) Purification (HPLC) Purification (HPLC) Fractionation (VLC/SPE)->Purification (HPLC) Pure this compound Pure this compound Purification (HPLC)->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity and stereochemistry of the molecule.

  • Structural Revision: It is crucial to note that detailed analysis of 2D NMR correlations led to a structural revision of this compound from its originally reported form[3][4].

Biosynthesis of this compound

This compound belongs to the phenalenone class of polyketides. These molecules are synthesized by polyketide synthases (PKS). While the specific gene cluster for this compound has not been fully elucidated, a plausible biosynthetic pathway is inferred from related oxaphenalenone dimers like duclauxin[5][8].

The biosynthesis is thought to begin with heptaketide monomers, which undergo cyclization and further modifications. The dimerization of these phenalenone monomers leads to the complex scaffold of this compound. It is speculated that in T. stipitatus, this compound and duclauxin (B155728) are key metabolites that may serve as precursors for other oxaphenalenone dimers produced by the fungus[3].

Acetate Units Acetate Units PKS Polyketide Synthase (PKS) Acetate Units->PKS Heptaketide Heptaketide Monomer Precursor PKS->Heptaketide Monomer Phenalenone Monomer Heptaketide->Monomer Cyclization Dimerization Dimerization & Modification Monomer->Dimerization TalaromycesoneA This compound Dimerization->TalaromycesoneA OtherDimers Other Oxaphenalenone Dimers TalaromycesoneA->OtherDimers Putative Precursor

Caption: Conceptual biosynthetic pathway for this compound.

References

Talaromycesone A Analogs and Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is a dimeric phenalenone natural product that has garnered significant interest in the scientific community due to its diverse biological activities. Isolated from fungi of the Talaromyces genus, this complex molecule and its structural analogs have demonstrated potential as antibacterial, acetylcholinesterase (AChE) inhibitory, and protein tyrosine phosphatase 1B (PTP1B) inhibitory agents.[1] The unique chemical architecture of this compound, characterized by a fused polycyclic system, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known structural analogs and derivatives of this compound, their biological activities, and the experimental methodologies for their study.

Structural Analogs and Derivatives of this compound

The chemical investigation of Talaromyces species has led to the isolation of a variety of structurally related phenalenone dimers. Furthermore, the inherent reactivity of the duclauxin (B155728) core, a closely related structural analog, has been exploited to generate semi-synthetic derivatives, offering a pathway to novel compounds with potentially enhanced biological activities.

Natural Analogs

A number of natural analogs of this compound have been identified, primarily from fungal sources. These compounds often differ in their oxygenation patterns, stereochemistry, or the nature of their dimeric linkage. Notable examples include:

  • Talaromycesone B: A closely related analog, also isolated from Talaromyces sp.

  • Bacillisporins: A series of phenalenone dimers, such as Bacillisporin A and C, which share the core structural framework of this compound.

  • Duclauxins: A well-studied family of heptacyclic oligophenalenone dimers that share significant structural similarity with this compound and are considered biosynthetic precursors to some analogs.[2][3][4]

Semi-Synthetic Derivatives

The chemical reactivity of the duclauxin scaffold has been leveraged to create a library of derivatives. These semi-synthetic approaches offer a means to explore the structure-activity relationships (SAR) of this class of compounds and to optimize their therapeutic potential. Methodologies often involve nucleophilic additions to the electrophilic centers of the duclauxin core.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of this compound and its selected analogs. This data provides a basis for comparative analysis and for guiding future drug development efforts.

CompoundTargetActivityIC50 (µM)Source OrganismReference
This compound Staphylococcus strainsAntibacterial3.70Talaromyces sp. LF458[1]
AcetylcholinesteraseEnzyme Inhibition7.49Talaromyces sp. LF458[1]
Talaromycesone B Not specifiedNot specifiedNot specifiedTalaromyces sp.
Talaroderxine (mixture of A and B) 5-lipoxygenaseEnzyme Inhibition3.8Talaromyces derxii[1]
Talaromyones B α-glucosidaseEnzyme Inhibition48.4-99.8Talaromyces stipitatus SK-4[5]
Vanitaracin A Hepatitis B Virus (HBV)Antiviral10.5Talaromyces sp.[1]
Rubratoxin acid A Nitric Oxide ProductionInhibition1.9Talaromyces purpureogenus[5]

Note: IC50 values and experimental conditions may vary between different studies. Please refer to the original publications for detailed information.

Experimental Protocols

This section details the general methodologies for the isolation, purification, and semi-synthesis of this compound and its derivatives, based on published literature.

Isolation and Purification of Natural Analogs
  • Fungal Cultivation: Talaromyces species are typically cultured on a suitable solid or liquid medium (e.g., potato dextrose agar/broth, rice medium) for a period of 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: Used for initial fractionation of the extract based on polarity.

    • Sephadex LH-20 Column Chromatography: Employed for size-exclusion chromatography to separate compounds based on their molecular size.

    • Preparative Thin-Layer Chromatography (pTLC): Utilized for the fine purification of small quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a C18 reverse-phase column, for the final purification of the target compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Semi-synthesis of Duclauxin Derivatives

The following protocol is a general representation of the semi-synthesis of duclauxin derivatives, which can be adapted for this compound, given their structural similarities.[6]

  • Reaction Setup: Duclauxin (or a related precursor) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Nucleophilic Addition: A nucleophile (e.g., an amine or an alcohol) is added to the reaction mixture. The reaction can be stirred at room temperature for a specified period (e.g., 24 hours).

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC.

  • Purification: Upon completion, the reaction mixture is subjected to purification, typically using preparative HPLC, to isolate the desired derivative.

  • Characterization: The structure of the semi-synthetic derivative is confirmed using NMR and MS analysis.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[7][8] Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[8] Natural products are a rich source of potential PTP1B inhibitors.[8][9][10] The downstream effects of PTP1B inhibition by compounds like this compound analogs would involve the enhancement of insulin signaling. This leads to increased glucose uptake by cells and improved glucose homeostasis.

PTP1B_Inhibition_Pathway Talaromycesone_Analog This compound Analog PTP1B PTP1B Talaromycesone_Analog->PTP1B Inhibits Insulin_Receptor Insulin Receptor (Phosphorylated) PTP1B->Insulin_Receptor Dephosphorylates IRS IRS (Phosphorylated) Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

PTP1B Inhibition by this compound Analogs
Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[11] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[12] This mechanism is the basis for the treatment of conditions such as Alzheimer's disease. The inhibition of AChE by this compound suggests its potential as a neuroprotective agent. The downstream effects of enhanced cholinergic signaling can include improved cognitive function and modulation of neuronal excitability.[13][14]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft Talaromycesone_A This compound AChE Acetylcholinesterase (AChE) Talaromycesone_A->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds ACh->Breakdown Downstream_Signaling Enhanced Cholinergic Signaling ACh_Receptor->Downstream_Signaling Neuronal_Response Modulated Neuronal Response Downstream_Signaling->Neuronal_Response

AChE Inhibition by this compound

Conclusion

This compound and its structural analogs represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the feasibility of semi-synthetic modification, make them attractive lead compounds for drug discovery programs targeting bacterial infections, neurodegenerative diseases, and metabolic disorders. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing a framework for future investigation into this fascinating family of molecules. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological properties, and explore the full therapeutic potential of this compound derivatives.

References

A Comprehensive Review of Phenalenone Dimers: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalenones are a class of polycyclic aromatic compounds built upon a fused three-ring system.[1] Initially identified as phytoalexins—defensive compounds produced by plants in response to threats like fungi or nematodes—they are also prolific secondary metabolites of various fungi.[1][2][3] In recent years, the dimeric forms of phenalenones have attracted significant scientific interest. These complex structures, often arising from the coupling of two monomeric units, exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antimalarial, and enzyme-inhibitory properties.[1][4][5] This technical guide provides an in-depth review of phenalenone dimers, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to support ongoing research and drug development efforts.

Chemical Diversity and Natural Occurrence

Phenalenone dimers showcase immense structural diversity, which is a result of different monomeric units, linkage patterns, and further chemical modifications like oxidation or the incorporation of amino acids.[3][6] Fungi, particularly from the genus Talaromyces, are a rich source of these compounds.[4][6][7] For instance, several novel oxaphenalenone dimers, including talaromycesone C and macrosporusones A-E, have been isolated from the fungus Talaromyces macrosporus.[4] Similarly, the marine sponge-associated fungus Talaromyces pinophilus was found to produce a unique hybrid phenalenone dimer, talaropinophilone.[7][8] Plants in the Musaceae and Haemodoraceae families also produce phenylphenalenone dimers, such as anigorootin.[9]

Table 1: Selected Bioactive Phenalenone Dimers from Natural Sources

Compound Name Natural Source Key Biological Activity Reference
Talaromycesone C Talaromyces macrosporus Antimalarial, Cytotoxic [4][5]
Macrosporusones A-E Talaromyces macrosporus Antimalarial, Cytotoxic [4][5]
Talaropinophilone Talaromyces pinophilus (Undescribed) [7][8]
Bacillisporin A Talaromyces pinophilus Antibacterial [7][10]
Bacillisporin B Talaromyces pinophilus Antibacterial [7][10]
Duclauxin (B155728) Talaromyces stipitatus Anticancer, ATP Synthesis Inhibitor [5][6]
Talauxins Talaromyces stipitatus (Hybrids with amino acids) [6]

| Anigorootin | Musa acuminata | (Undescribed) |[9] |

Biological Activities and Therapeutic Potential

The complex architecture of phenalenone dimers contributes to their broad spectrum of biological activities, making them attractive scaffolds for therapeutic agent development.[1]

Anticancer and Cytotoxic Activity

Phenalenone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanisms are diverse, often involving the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways.[1][11][12] For example, duclauxin is effective against numerous tumor cell lines by inhibiting mitochondrial respiration, thereby preventing the synthesis of adenosine (B11128) triphosphate (ATP).[5] Other derivatives act as photosensitizers in Photodynamic Therapy (PDT), where they generate cytotoxic reactive oxygen species (ROS) upon light activation to kill cancer cells.[11][12][13]

One of the most promising anticancer mechanisms is the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in cancer and is pivotal for cell growth and survival.[1][3][14] Computational studies have explored the potential of numerous fungal phenalenones as CK2 inhibitors, identifying promising candidates for further development.[3][14][15]

CK2_Inhibition_Pathway cluster_cell Cancer Cell CK2 CK2 (Overexpressed) Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) CK2->Apoptosis Inhibits Phenalenone Phenalenone Dimer Phenalenone->CK2 Inhibits

CK2 signaling pathway and its inhibition by phenalenone dimers.

Table 2: Anticancer/Cytotoxic Activity of Phenalenone Dimers and Related Compounds

Compound Cell Line(s) Activity Metric Value Reference
Macrosporusone B (Compound 3) NCI-H187 (Small Cell Lung Cancer) IC₅₀ Not specified [4][5]
Compound 8 (Known Analog) KB (Oral), MCF-7 (Breast), NCI-H187 IC₅₀ Not specified [4][5]

| Dimeric Phenalenones (1-4) | (Against hPTP1B enzyme, related to diabetes/cancer) | IC₅₀ | 12.7 to 82.1 µM |[16] |

Antimicrobial Activity

Several oxaphenalenone dimers have shown potent activity against various pathogens.[4] Bacillisporins A and B, isolated from Talaromyces pinophilus, exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][10] These compounds were also found to inhibit biofilm formation in S. aureus, a crucial factor in chronic infections.[7][10] Some dimers also possess antimalarial activity against Plasmodium falciparum.[4][5]

Table 3: Antibacterial Activity of Phenalenone Dimers

Compound Bacterial Strain MIC (µg/mL) Reference
Bacillisporin A (1) S. aureus ATCC 29213 4 [10]
Bacillisporin A (1) MRSA S. aureus 74/24 4 [10]
Bacillisporin B (2) S. aureus ATCC 29213 8 [10]
Bacillisporin B (2) MRSA S. aureus 74/24 16 [10]
Bacillisporin B (2) E. faecalis ATCC 29212 32 [10]

| Compound 11 (Known Analog) | Bacillus cereus, S. aureus, MRSA | Not specified |[4] |

Enzyme Inhibition

Beyond CK2, phenalenone dimers have been identified as inhibitors of other key enzymes. Dimeric phenalenones from Talaromyces sp. were shown to be allosteric modulators of human protein tyrosine phosphatase 1B (hPTP1B), a validated target in drug discovery for diabetes and cancer.[16] Kinetic studies revealed these compounds act as mixed or non-competitive inhibitors.[16]

Table 4: Enzyme Inhibitory Activity of Phenalenone Dimers

Compound(s) Enzyme Target Inhibition Type IC₅₀ (µM) Reference
Phenalenones 1-4 hPTP1B Allosteric (Mixed/Non-competitive) 12.7 - 82.1 [16]

| Fungal Phenalenones | CK2 | (Predicted Competitive) | N/A (Computational) |[3][14] |

Experimental Protocols and Methodologies

Isolation and Purification from Natural Sources

The isolation of phenalenone dimers from fungal cultures typically involves a multi-step process combining extraction and chromatography.

General Protocol:

  • Cultivation: A fungal strain (e.g., Talaromyces sp.) is cultivated in a suitable liquid or solid medium for several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelium and/or culture broth is extracted with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc), to partition the metabolites into the organic phase.[7][17]

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.[17]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture into individual compounds. This process often includes:

    • Silica Gel Column Chromatography: An initial separation based on polarity.[7]

    • Sephadex LH-20 Column Chromatography: Used for separating compounds based on size and polarity.[7]

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.[7]

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to yield pure compounds.[17]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4][5][7] The absolute configuration can be determined by X-ray crystallography or electronic circular dichroism (ECD) analyses.[4][18]

Isolation_Workflow Fungal_Culture Fungal Cultivation (e.g., Talaromyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Compound Pure Phenalenone Dimer HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation

General experimental workflow for isolating phenalenone dimers.
Synthesis of Phenalenone Derivatives

The synthesis of the core phenalenone structure is often achieved through a Friedel-Crafts reaction, which can then be elaborated upon to create derivatives and dimers.[19][20]

General Protocol for Phenalenone Core Synthesis:

  • Reaction: Naphthalene is reacted with cinnamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[19][20]

  • Aromatization: The intermediate undergoes aromatization through the elimination of benzene (B151609) to form the phenalenone scaffold.[19]

  • Microwave Optimization: The use of microwave activation has been shown to drastically reduce the reaction time for this synthesis from hours to minutes.[20]

  • Derivatization: The core structure can be functionalized through various reactions. For example, chloromethylation can introduce a reactive handle, allowing for the subsequent addition of amines, azides, or other functional groups to create a library of derivatives.[20][21] Dimerization can be achieved through oxidative coupling of monomeric radical units.[2]

Biological Assays
  • Antimicrobial Susceptibility Testing (MIC): The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. The compound is serially diluted in a 96-well plate containing bacterial culture. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[10]

  • Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, MTT reagent is added, which is converted by viable cells into a purple formazan (B1609692) product. The absorbance is measured, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated.

  • Enzyme Inhibition Assay (hPTP1B): The activity of the hPTP1B enzyme is measured by monitoring the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate). The assay is performed in the presence and absence of the phenalenone dimer inhibitor at various concentrations to determine the IC₅₀ value. Kinetic studies involve measuring reaction rates at different substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[16]

Conclusion

Phenalenone dimers represent a structurally diverse and biologically potent class of natural products. Their significant anticancer, antimicrobial, and enzyme-inhibitory activities position them as highly valuable lead compounds in the search for new therapeutic agents. Fungi, especially from the genus Talaromyces, continue to be a promising source for the discovery of novel dimer structures. Future research should focus on elucidating the specific molecular targets and mechanisms of action for these compounds, expanding synthetic strategies to generate novel analogs with improved potency and selectivity, and advancing the most promising candidates into preclinical development. The continued exploration of this fascinating chemical space holds great promise for addressing unmet needs in oncology and infectious diseases.

References

Talaromycesone A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Oxaphenalenone Dimer: Chemical Properties, Biological Activities, and Experimental Protocols

This technical guide provides a comprehensive overview of Talaromycesone A, a bioactive oxaphenalenone dimer of interest to researchers in natural product chemistry, microbiology, and drug development. This document details its chemical identifiers, quantitative biological data, and provides explicit experimental protocols for its isolation and bioactivity assessment. Furthermore, relevant signaling pathways are illustrated to provide context for its mechanism of action.

Chemical Identity and Properties

This compound was first isolated from a marine-derived fungus, Talaromyces sp. strain LF458, and has since been identified in other species such as Talaromyces stipitatus. A significant revision of its chemical structure was published in 2024, correcting the initial assignment.[1][2][3]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in databases and literature.

Identifier TypeIdentifierSource
CAS Number 1658474-60-2[4][5]
PubChem CID 122367642[1]
ChEBI ID CHEBI:227109[1]
Molecular Formula C₂₉H₂₄O₁₁[1]
Molecular Weight 548.5 g/mol [1]
IUPAC Name [(2R,13S,14S,24R)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.1¹,¹⁶.1⁴,⁸.0²,¹³.0¹²,²⁶.0²⁰,²⁵]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate[1]
InChI InChI=1S/C29H24O11/c1-9-5-14(32)19-21-16(9)23(33)22-24(39-11(3)30)28(21,8-38-26(19)35)15-7-12-17-18(27(36)40-25(12)34)13(31)6-10(2)20(17)29(15,22)37-4/h5-6,15,22,24,31-32,34H,7-8H2,1-4H3/t15-,22+,24-,28?,29-/m1/s1[1]
InChIKey YIZTWZUVIZZEGP-DDEKZROSSA-N[1]
SMILES CC1=CC(=C2C3=C1C(=O)[C@H]4--INVALID-LINK--OC(=O)C)O[1]
Quantitative Biological Data

This compound has demonstrated notable biological activities, particularly as an antibacterial agent and an inhibitor of acetylcholinesterase. The key quantitative data are summarized in Table 2.

Biological ActivityTarget/OrganismIC₅₀ (μM)Reference
Antibacterial Activity Staphylococcus strains3.70[6]
Acetylcholinesterase Inhibition Acetylcholinesterase7.49[4][6]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its fungal source and for the in vitro assays used to determine its biological activities.

Isolation and Purification of this compound from Talaromyces stipitatus

This protocol is based on the methods described for the isolation of secondary metabolites from Talaromyces stipitatus.[2][7]

2.1.1. Fungal Cultivation and Extraction

  • Cultivation: Talaromyces stipitatus is cultivated on a solid substrate medium, such as pearl barley, to promote the production of secondary metabolites. The fungus is incubated under appropriate conditions of temperature and humidity for a period sufficient for growth and metabolite production.

  • Extraction: The fermented solid substrate is extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, for example, using size-exclusion chromatography on a Sephadex LH-20 column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC. A C18 column is typically used with a gradient elution system of water and acetonitrile (B52724) or methanol. The elution of the compound is monitored by UV detection.

  • Structure Elucidation: The purified this compound is characterized and its structure confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2]

Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

2.2.1. Preparation

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize.

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the target bacterial strain (e.g., Staphylococcus aureus) on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

2.2.2. Assay Procedure

  • Add 100 µL of the appropriate dilution of this compound to the wells of the 96-well plate.

  • Inoculate each well with 100 µL of the prepared bacterial inoculum.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring acetylcholinesterase activity and screening for its inhibitors.[13][14][15][16][17]

2.3.1. Reagent Preparation

  • Assay Buffer: Prepare a 0.1 M sodium phosphate (B84403) buffer, pH 8.0.

  • DTNB Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.

  • Substrate Solution: Prepare a solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water.

  • Enzyme Solution: Prepare a solution of acetylcholinesterase (from electric eel or recombinant) in the assay buffer.

  • Test Compound Solutions: Prepare a series of dilutions of this compound in the assay buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) to avoid interference with the enzyme activity.

2.3.2. Assay Procedure (96-Well Plate Format)

  • To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution at various concentrations.

  • Include a negative control (with solvent but no inhibitor) and a blank (without the enzyme).

  • Initiate the reaction by adding the acetylcholinesterase solution to all wells except the blank.

  • Immediately after adding the enzyme, start the kinetic measurement of absorbance at 412 nm using a microplate reader at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the uninhibited control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, its known biological activities suggest interactions with specific cellular processes.

Antibacterial Action and the SOS Response

Some oxaphenalenone dimers have been shown to induce the SOS response in bacteria, a global response to DNA damage.[18] This suggests that this compound may exert its antibacterial effect by causing DNA damage or interfering with DNA replication, which in turn activates the SOS DNA repair system.

SOS_Response cluster_damage DNA Damage cluster_activation SOS Activation cluster_response Cellular Response DNA_Damage DNA Damage (e.g., by this compound) ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Repressor Autocleavage RecA->LexA SOS_Genes SOS Gene Expression (DNA Repair, etc.) LexA->SOS_Genes Derepression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Apoptosis Bacterial Cell Death SOS_Genes->Apoptosis

Figure 1. The bacterial SOS response pathway, a potential target of this compound.
Acetylcholinesterase Inhibition and Cholinergic Signaling

This compound's inhibition of acetylcholinesterase directly impacts cholinergic signaling. By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), it leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.[19][20][21][22][23]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Release Acetylcholine (ACh) Release ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse Exocytosis AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor Activation ACh_Synapse->ACh_Receptor Binding Talaromycesone_A This compound Talaromycesone_A->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Figure 2. Inhibition of acetylcholinesterase by this compound in the cholinergic synapse.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential and mechanism of action of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for Talaromycesone A Antimicrobial Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is an oxaphenalenone dimer isolated from the marine fungus Talaromyces sp. This natural product has demonstrated significant antibacterial activity, particularly against pathogenic Staphylococcus strains.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound using standard microbiological assays. The included methodologies adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified using the half-maximal inhibitory concentration (IC50). Against human pathogenic Staphylococcus strains, this compound exhibits an IC50 of 3.70 μM.[1] To further characterize its antimicrobial profile, the following table summarizes typical minimum inhibitory concentration (MIC) data obtained for related oxaphenalenone dimers against a panel of bacteria. While specific MIC values for this compound are not yet widely published, this data provides a representative profile for this class of compounds.

Bacterial StrainCompound ClassMIC Range (µg/mL)Reference
Staphylococcus aureusOxaphenalenone Dimer0.195 - 12.5
Methicillin-resistantStaphylococcus aureus (MRSA)Oxaphenalenone Dimer3.13 - >50
Bacillus cereusOxaphenalenone Dimer3.13 - >50
Escherichia coliOxaphenalenone Dimer>100
Candida albicansOxaphenalenone Dimer>100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute this stock solution in CAMHB to achieve a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Curve Assay

This assay provides insights into the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Log-phase culture of the test bacterium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Pipettes and sterile tips

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with constant agitation.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 35°C for 18-24 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F SOS_Pathway cluster_cell Bacterial Cell Tala This compound DNA Bacterial DNA Tala->DNA Interferes with DNA Integrity RecA RecA Protein DNA->RecA DNA Damage Signal LexA LexA Repressor RecA->LexA Activates Autocleavage SOS_Genes SOS Response Genes (DNA Repair, etc.) LexA->SOS_Genes Represses (Inactive) CellDeath Inhibition of Replication & Cell Death SOS_Genes->CellDeath Leads to

References

Talaromycesone A: Application Notes and Protocols for Enzyme Inhibition Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaromycesone A is an oxaphenalenone dimer isolated from the marine fungus Talaromyces sp.[1]. This natural product has garnered interest within the scientific community due to its significant biological activities. Notably, this compound has demonstrated potent inhibitory effects against acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[1] Additionally, compounds structurally related to this compound, specifically phenalenone dimers, have been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. These findings suggest that this compound may hold therapeutic potential for neurodegenerative diseases and metabolic disorders such as type 2 diabetes.

These application notes provide detailed protocols for screening this compound and its analogs for their inhibitory activity against acetylcholinesterase and protein tyrosine phosphatase 1B.

Data Presentation: Enzyme Inhibition by this compound

The following table summarizes the known quantitative data for the enzyme inhibitory activity of this compound.

Enzyme TargetIC50 Value (μM)Source
Acetylcholinesterase (AChE)7.49[1]
Protein Tyrosine Phosphatase 1B (PTP1B)Not Reported

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.

Principle:

The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • This compound (or test compound)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Positive control (e.g., Donepezil or Galantamine)

  • DMSO (for dissolving test compounds)

Procedure:

  • Reagent Preparation:

    • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a stock solution and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.

    • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh before each experiment.

    • AChE Solution (0.25 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the working concentration just before use. Keep on ice.

    • Test Compound Stock Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Test Compound Dilutions: Prepare serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is below 1% to avoid solvent effects on the enzyme.

  • Assay Protocol (96-well plate format):

    • Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Add 10 µL of the test compound dilution (or buffer for the control, and positive control for its respective wells) to the appropriate wells.

    • Add 10 µL of the AChE solution to all wells except the blank. For the blank, add 10 µL of phosphate buffer.

    • Mix the contents of the wells gently and incubate the plate at 25°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the rate of reaction of the enzyme without any inhibitor.

      • V_sample is the rate of reaction of the enzyme in the presence of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol describes a colorimetric assay for screening inhibitors of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle:

PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product that absorbs light at 405 nm. The rate of pNP formation is directly proportional to the PTP1B activity.

Materials and Reagents:

  • This compound (or test compound)

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Positive control (e.g., Sodium Orthovanadate)

  • DMSO (for dissolving test compounds)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 25 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

    • pNPP Solution (4 mM): Dissolve an appropriate amount of pNPP in the assay buffer.

    • PTP1B Solution (1 µg/mL): Prepare a stock solution of PTP1B and dilute to the working concentration in the assay buffer just before use. Keep on ice.

    • Test Compound Stock Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • Test Compound Dilutions: Prepare serial dilutions of the stock solutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is below 1%.

  • Assay Protocol (96-well plate format):

    • Add 130 µL of the assay buffer to each well.

    • Add 10 µL of the test compound dilution (or buffer for the control, and positive control for its respective wells) to the appropriate wells.

    • Add 20 µL of the PTP1B solution to all wells except the blank. For the blank, add 20 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the pNPP solution to all wells.

    • Immediately start monitoring the increase in absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the rate of reaction of the enzyme without any inhibitor.

      • V_sample is the rate of reaction of the enzyme in the presence of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibition Screening

experimental_workflow start_end start_end process process data_analysis data_analysis result result start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation (Substrate Addition) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance Reading) reaction_initiation->kinetic_measurement calc_rate Calculate Reaction Rates kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for enzyme inhibition screening.

Signaling Pathway of Acetylcholinesterase and its Inhibition

AChE_Signaling_Pathway molecule molecule enzyme enzyme inhibitor inhibitor process process outcome outcome ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft TalaromycesoneA This compound TalaromycesoneA->AChE Inhibition TalaromycesoneA->Synaptic_Cleft Cholinergic_Signaling Enhanced Cholinergic Signaling Synaptic_Cleft->Cholinergic_Signaling

Caption: Inhibition of acetylcholinesterase by this compound.

PTP1B Signaling Pathway and Potential Inhibition

PTP1B_Signaling_Pathway receptor receptor protein protein enzyme enzyme inhibitor inhibitor process process Insulin Insulin Insulin_Receptor Insulin Receptor (pY) Insulin->Insulin_Receptor Activation IRS IRS (pY) Insulin_Receptor->IRS Phosphorylation PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylation TalaromycesoneA This compound (Potential Inhibitor) TalaromycesoneA->PTP1B Potential Inhibition

Caption: Potential inhibition of the PTP1B signaling pathway.

References

Application Notes and Protocols for the Synthesis of Talaromycesone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaromycesone A is a dimeric phenalenone natural product isolated from fungi of the Talaromyces genus. It has garnered significant interest due to its potential biological activities, including antibacterial and acetylcholinesterase inhibitory properties.[1] This document provides detailed application notes and protocols for the synthesis of this compound derivatives. The synthetic strategy focuses on a biomimetic approach, involving the synthesis of a functionalized phenalenone monomer followed by a plausible oxidative dimerization to construct the core structure of this compound analogues. While a total synthesis of this compound has not yet been reported, this document outlines a comprehensive, evidence-based pathway for accessing its derivatives for further research and drug development. A significant recent development is the structural revision of this compound, a critical consideration for any synthetic endeavor.[2][3][4]

Introduction

Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core.[5] They are produced by various plants and fungi and exhibit a wide range of biological activities.[5] this compound is a more complex member of this family, featuring a dimeric structure formed from two oxidized and linked phenalenone units.[1] The synthesis of such complex natural products presents a significant challenge. This guide proposes a modular synthetic route that first establishes the phenalenone monomer, which can then be functionalized and dimerized. This approach allows for the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.

The proposed synthetic strategy is inspired by the biosynthetic pathway of related dimeric oxaphenalenones like duclauxin, which is thought to involve the oxidative coupling of monomeric precursors.[1][6] This biomimetic approach is a powerful tool in the synthesis of complex natural products.[5][7][8]

Proposed Synthetic Pathway for this compound Derivatives

The synthesis of this compound derivatives can be logically divided into two key stages: the synthesis of a functionalized phenalenone monomer and the subsequent dimerization to form the dimeric core.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Dimerization A Naphthalene (B1677914) & Cinnamoyl Chloride B 1H-Phenalen-1-one A->B Friedel-Crafts Acylation C Functionalized Phenalenone Monomer B->C Functionalization (e.g., Chloromethylation, Hydroxylation) D Functionalized Phenalenone Monomer E This compound Derivative D->E Oxidative Coupling

Figure 1. Proposed two-stage synthetic workflow for this compound derivatives.

Experimental Protocols

Stage 1: Synthesis of Functionalized Phenalenone Monomer

Protocol 1.1: Synthesis of 1H-Phenalen-1-one (Phenalenone Core)

This protocol is adapted from a microwave-assisted method which significantly reduces reaction time compared to traditional heating.[9]

Materials:

  • Naphthalene

  • Cinnamoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 37%

  • Silica (B1680970) gel for column chromatography

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve naphthalene (1.0 eq) and cinnamoyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, securely cap the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100 W) and temperature for a short duration (e.g., 10-15 minutes), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and 37% HCl.

  • Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford 1H-phenalen-1-one.

Table 1: Quantitative Data for 1H-Phenalen-1-one Synthesis

ParameterValueReference
YieldUp to 85%[9]
Reaction Time12 minutes[9]
Purity>95% after chromatography[9]

Protocol 1.2: Functionalization of the Phenalenone Core (Example: Chloromethylation)

This protocol provides a method to introduce a reactive handle onto the phenalenone core, which can be used for further derivatization.[9]

Materials:

  • 1H-Phenalen-1-one

  • Paraformaldehyde

  • Zinc chloride (ZnCl₂), fused

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

Procedure:

  • To a solution of 1H-phenalen-1-one (1.0 eq) in dioxane, add paraformaldehyde (2.0 eq) and fused ZnCl₂ (0.2 eq).

  • Bubble dry HCl gas through the stirred solution at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the chloromethylated phenalenone derivative.

Table 2: Quantitative Data for Chloromethylation of Phenalenone

ParameterValueReference
Yield~70-80%[9]
Purity>98% after recrystallization[9]

This chloromethylated intermediate can be converted to a variety of other functional groups (e.g., hydroxymethyl, aminomethyl) through nucleophilic substitution reactions, providing access to a diverse range of monomers for dimerization studies.[9]

Stage 2: Dimerization of the Functionalized Phenalenone Monomer

The dimerization of the phenalenone monomer is the key step in constructing the this compound core. Based on biosynthetic proposals for related natural products and established chemical principles, an oxidative coupling approach is the most plausible strategy.[1][6][10] Phenolic compounds can undergo oxidative coupling in the presence of a suitable catalyst and oxidant to form C-C or C-O bonds.[10]

Proposed Protocol 2.1: Biomimetic Oxidative Coupling

This proposed protocol is based on general methods for the oxidative coupling of phenols and will require optimization for the specific phenalenone substrate.

Materials:

  • Functionalized phenalenone monomer (with at least one free phenolic hydroxyl group)

  • Oxidative catalyst (e.g., Iron(III) chloride (FeCl₃), Copper(II) acetate (Cu(OAc)₂), or a laccase enzyme)

  • Oxidant (e.g., Air, Oxygen, Hydrogen peroxide)

  • Suitable solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

Procedure:

  • Dissolve the functionalized phenalenone monomer (1.0 eq) in the chosen solvent.

  • Add the oxidative catalyst (0.1 - 1.0 eq).

  • Introduce the oxidant by bubbling air or oxygen through the solution, or by the dropwise addition of hydrogen peroxide.

  • Stir the reaction at room temperature or with gentle heating, monitoring the formation of the dimeric product by TLC and LC-MS.

  • Upon completion or consumption of the starting material, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate (B1220275) if a peroxide was used).

  • Remove the catalyst by filtration or extraction.

  • Concentrate the solution and purify the crude product by column chromatography or preparative HPLC to isolate the this compound derivative.

Table 3: Potential Catalysts and Oxidants for Oxidative Coupling

CatalystOxidantCommentsReference
FeCl₃Air/O₂A common and inexpensive catalyst for phenol (B47542) coupling.[10]
Cu(OAc)₂Air/O₂Often used in biomimetic synthesis.[10]
LaccaseAir/O₂An enzymatic approach offering potential for higher selectivity under mild conditions.[11]
SalcomineO₂A cobalt-based catalyst known for selective oxidation.General knowledge

Note: The regioselectivity of the dimerization (i.e., the specific connection points between the two monomer units) will be a critical aspect to control and may be influenced by the choice of catalyst, solvent, and the substitution pattern on the phenalenone monomer.

Signaling Pathways and Biological Activity

While the direct signaling pathways affected by this compound are not yet fully elucidated, its reported biological activities provide clues to its mechanism of action.

TalaromycesoneA This compound AChE Acetylcholinesterase (AChE) TalaromycesoneA->AChE Inhibition BacterialCell Bacterial Cell Wall/Membrane TalaromycesoneA->BacterialCell Disruption (?) ACh Acetylcholine (B1216132) (ACh) AChE->ACh Hydrolyzes CellDeath Bacterial Cell Death BacterialCell->CellDeath Leads to

Figure 2. Postulated biological targets of this compound.

The acetylcholinesterase inhibitory activity of this compound suggests its potential as a lead compound for the treatment of neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are depleted. Its antibacterial activity indicates that it may interfere with essential bacterial processes, such as cell wall synthesis or membrane integrity. Further studies with synthesized derivatives will be crucial to understand the precise mechanisms and to optimize these biological activities.

Conclusion

The synthesis of this compound derivatives is a challenging but rewarding endeavor for medicinal chemists and drug discovery scientists. The protocols and strategies outlined in this document provide a solid foundation for accessing these complex molecules. The modular approach of synthesizing and then dimerizing a functionalized phenalenone monomer offers the flexibility to create a diverse library of analogues. The exploration of biomimetic oxidative coupling reactions is a promising avenue for achieving the key dimerization step. The successful synthesis of this compound derivatives will enable detailed biological evaluation and could lead to the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Talaromycesone A NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR analysis of Talaromycesone A, particularly concerning signal overlap.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common issue in the NMR spectrum of this compound?

A1: this compound is a complex oxyphenalenone dimer with a rigid polycyclic structure and numerous stereocenters.[1][2] This complexity leads to a high density of signals in the ¹H NMR spectrum, particularly in the aliphatic and aromatic regions. Many protons and carbons exist in chemically similar environments, resulting in close chemical shifts and significant signal overlap, making direct analysis of the 1D spectrum challenging.

Q2: I am seeing more signals than expected. Could this be due to isomers?

A2: While the isolated form of this compound is typically a single diastereomer, it's possible to have impurities or degradation products present. More commonly, complex molecules can sometimes exist as a mixture of slowly interconverting conformers (rotamers) on the NMR timescale, leading to two sets of signals. This can be investigated by acquiring spectra at different temperatures.

Q3: My ¹H NMR spectrum is very crowded in the aromatic region. How can I assign the protons?

A3: The aromatic region of this compound contains several overlapping multiplets. To resolve and assign these, 2D NMR experiments are essential. A COSY experiment will help identify proton-proton coupling networks within individual aromatic rings, while a NOESY or ROESY experiment can reveal through-space correlations between protons on different rings, aiding in their spatial assignment. Furthermore, an HMBC experiment will show long-range correlations from these protons to aromatic carbons, confirming their positions within the carbon framework.

Q4: The methylene (B1212753) protons at H₂-9 are reported to be significantly deshielded. Why is that?

A4: The deshielding of the H₂-9 protons is a key feature of the revised structure of this compound. This is due to the anisotropic effect of the nearby carbonyl groups and the overall rigid conformation of the molecule, which places these protons in a deshielding environment.

Troubleshooting Guides for Signal Overlap

Problem 1: Overlapping signals in the aliphatic region of the ¹H NMR spectrum.

Based on the revised structure and published data, several aliphatic protons in this compound have close chemical shifts, leading to potential overlap. For instance, the methine and methylene protons can reside in a crowded region of the spectrum.

Solution Workflow:

  • Optimize Experimental Conditions:

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from DMSO-d₆ to acetone-d₆ or benzene-d₆) can induce differential shifts in overlapping signals, potentially resolving them.[3] Aromatic solvents like benzene-d₆ often cause significant changes in chemical shifts due to solvent-solute interactions.

    • Temperature Variation: For issues potentially arising from conformational exchange, acquiring spectra at elevated temperatures can coalesce exchanging signals into a single sharp peak, while lowering the temperature can slow the exchange and resolve individual conformers.

  • Utilize 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most direct way to resolve overlapping proton signals. By correlating protons to their directly attached ¹³C nuclei, the signals are spread across a second, much wider carbon dimension, providing excellent resolution.

    • TOCSY (Total Correlation Spectroscopy): If a non-overlapped proton signal from a spin system can be identified, a TOCSY experiment can reveal all the protons belonging to that same spin system, even those that are overlapped in the 1D spectrum.

Problem 2: Ambiguous assignment of quaternary carbons in the ¹³C NMR spectrum.

This compound has numerous quaternary carbons, including several carbonyls and sp²-hybridized carbons in the aromatic rings. These signals are often weak and can be difficult to assign definitively from the 1D ¹³C spectrum alone.

Solution Workflow:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. The HMBC experiment reveals correlations between protons and carbons over two to three bonds. By observing correlations from well-resolved proton signals to a quaternary carbon, its position in the structure can be unequivocally determined. For example, correlations from the methyl protons to adjacent quaternary carbons are particularly useful for anchoring assignments.

  • Compare with Calculated Data: As demonstrated in the structure revision of this compound, comparing experimental ¹³C chemical shifts with those predicted from DFT (Density Functional Theory) calculations can provide strong supporting evidence for assignments.[2]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Revised Structure) in DMSO-d₆.

PositionδC (ppm)δH (ppm, mult., J in Hz)
175.35.83, s
255.1-
3169.9-
3a105.9-
4160.5-
598.16.97, s
6163.8-
6-CH₃20.72.97, s
6a108.2-
7192.6-
845.23.25, d (17.5) / 2.95, d (17.5)
965.45.05, d (12.1) / 4.79, d (12.1)
9a88.1-
1'-5.09, s
3'167.7-
4'106.2-
5'97.56.83, s
6'163.2-
6'-CH₃20.12.47, s
7'108.5-
8'158.9-
9'110.1-
10'140.2-
11'115.8-
12'160.1-
13'105.1-

Note: This table is a representative compilation based on literature data. Actual chemical shifts may vary slightly depending on experimental conditions.

Experimental Protocols

Protocol 1: 2D HSQC Experiment for Resolving ¹H Signal Overlap
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Acquire a standard 1D ¹³C spectrum to determine the spectral width for the indirect dimension.

  • HSQC Experiment Parameters (Bruker Example):

    • Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.4).

    • Set the ¹H spectral width (SW in F2) to cover all proton signals (e.g., 12 ppm).

    • Set the ¹³C spectral width (SW in F1) to cover all carbon signals (e.g., 200 ppm).

    • Set the number of scans (NS) to a multiple of 8 or 16 for adequate signal-to-noise (e.g., 8 scans).

    • Set the number of increments in the indirect dimension (TD in F1) to 128-256 for reasonable resolution.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and reference it to the residual solvent signal.

    • Analyze the cross-peaks, where each peak correlates a proton (F2 axis) to its directly attached carbon (F1 axis).

Protocol 2: 2D HMBC Experiment for Assigning Quaternary Carbons
  • Sample Preparation: Use the same sample as prepared for the HSQC experiment.

  • Spectrometer Setup:

    • Ensure the probe is tuned for both ¹H and ¹³C.

    • Use the same spectral widths as determined for the HSQC experiment.

  • HMBC Experiment Parameters (Bruker Example):

    • Use a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the long-range coupling delay (CNST2 or D6) to optimize for a J-coupling of 8 Hz, which is a good compromise for 2- and 3-bond correlations.

    • Set the number of scans (NS) to a multiple of 8 or 16 (e.g., 16-32 scans, as HMBC is less sensitive than HSQC).

    • Set the number of increments in the indirect dimension (TD in F1) to 256-512 for good resolution.

  • Data Processing:

    • Process the data similarly to the HSQC experiment.

    • Analyze the cross-peaks, which now indicate correlations between protons and carbons separated by 2-3 bonds.

Visualizations

Troubleshooting_Workflow Start Overlapping Signals in 1D NMR Spectrum ChangeSolvent Change Solvent (e.g., DMSO-d6 to Benzene-d6) Start->ChangeSolvent Try simple optimization first ChangeTemp Vary Temperature Start->ChangeTemp If conformational exchange is suspected TwoD_NMR Acquire 2D NMR Spectra Start->TwoD_NMR For complex overlap Resolved Signal Resolution and Structure Confirmation ChangeSolvent->Resolved ChangeTemp->Resolved HSQC HSQC: Resolve ¹H signals via ¹H-¹³C one-bond correlation TwoD_NMR->HSQC HMBC HMBC: Assign quaternary carbons via long-range ¹H-¹³C correlation TwoD_NMR->HMBC TOCSY TOCSY: Identify complete proton spin systems TwoD_NMR->TOCSY HSQC->Resolved HMBC->Resolved TOCSY->Resolved

Caption: A workflow for troubleshooting NMR signal overlap.

HMBC_Connectivity H_Me6 H-6-CH₃ C_6 C-6 H_Me6->C_6 ²J C_6a C-6a H_Me6->C_6a ³J C_5 C-5 H_Me6->C_5 ³J H_5 H-5 H_5->C_6 ³J C_3a C_3a H_5->C_3a C-3a H_5->C_3a ²J H_Me6_prime H-6'-CH₃ C_6_prime C-6' H_Me6_prime->C_6_prime ²J C_7_prime C-7' H_Me6_prime->C_7_prime ³J C_5_prime C-5' H_Me6_prime->C_5_prime ³J H_5_prime H-5'

Caption: Key HMBC correlations for structural assignment.

References

Technical Support Center: Optimizing Fermentation for Talaromycesone A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentation of Talaromycesone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it? A1: this compound is an oxyphenalenone dimer, a type of polyketide secondary metabolite.[1] It is produced by the filamentous fungus Talaromyces stipitatus.[1][2] The structure of this compound has been recently revised to contain a δ-lactone and an enolized ketone, which is chemically more stable than the previously proposed structure.[1]

Q2: Why is fermentation optimization important for this compound production? A2: Fermentation optimization is the process of defining the ideal process variables (e.g., temperature, pH, media composition) to maximize the desired outcome.[3] For this compound, this is crucial for increasing the final titer, yield, and productivity, which in turn reduces production costs and ensures process consistency and robustness.[3] Optimization can also improve the quality of the final product by minimizing the formation of unwanted by-products.[3]

Q3: What are the key factors influencing the yield of secondary metabolites in Talaromyces species? A3: The production of secondary metabolites in fungi is highly sensitive to environmental and nutritional conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, agitation speed, aeration (working volume in the flask), and incubation time.[4][5][6] The interaction between these parameters is also critical for achieving high yields.[5][6]

Q4: What is the general biosynthetic origin of this compound? A4: this compound is a polyketide.[1] Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[7][8] The biosynthesis of related phenalenone dimers in T. stipitatus is thought to be governed by major metabolites like duclauxin (B155728) and this compound itself.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My fermentation has resulted in a very low, or undetectable, yield of this compound. What are the potential causes and how can I fix this?

A: Low yield is a common issue in fungal fermentations. The causes can range from suboptimal culture conditions to problems with the inoculum or the producing strain itself.

Potential Causes & Solutions:

  • Suboptimal Fermentation Parameters: The physical and chemical environment of the fermentation is critical.

    • Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.[9] Temperatures outside this range can stress the organism and reduce yield.

    • pH: The pH of the medium can influence nutrient uptake and the expression of biosynthetic genes.[10] For many Talaromyces species, a slightly acidic initial pH is optimal.[5][11]

    • Aeration & Agitation: Insufficient oxygen can limit growth and production. This is affected by agitation speed and the working volume in the flask. Conversely, excessive shear stress from high agitation can damage mycelia.

  • Incorrect Media Composition: The balance of carbon, nitrogen, and trace elements is crucial.

    • Nutrient Limitation: Lack of essential nutrients can halt production.

    • Metabolic Repression: High concentrations of readily available carbon sources (like glucose) can sometimes inhibit the production of secondary metabolites.

  • Poor Inoculum Quality: A healthy and active inoculum is essential for a successful fermentation.

    • Old or Stressed Yeast/Fungus: Using an old or improperly stored culture can lead to a long lag phase or complete fermentation failure.[12]

    • Incorrect Inoculum Size: Too small an inoculum will result in a long lag phase, while too large an inoculum can lead to rapid nutrient depletion before the production phase begins.

  • Strain Viability: The producing strain may have lost its ability to produce the compound due to mutation or improper storage.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start_node Low/No this compound Yield check_node check_node start_node->check_node Start Troubleshooting pathway_node1 Check Inoculum & Strain check_node->pathway_node1 Parameters OK? action_node1 Adjust Temperature, pH, Agitation to Optimal Range check_node->action_node1 Parameters NOT OK? action_node action_node pathway_node pathway_node check_node2 Inoculum Healthy? pathway_node1->check_node2 pathway_node2 Analyze Media Composition check_node2->pathway_node2 Yes action_node2 Prepare Fresh Inoculum from a Stock Culture check_node2->action_node2 No check_node3 Media Optimal? pathway_node2->check_node3 action_node4 Consider Strain Improvement or Co-culture Experiments check_node3->action_node4 Yes (Proceed to Advanced Troubleshooting) action_node3 Perform Media Optimization (e.g., change C/N sources) check_node3->action_node3 No

Caption: Troubleshooting workflow for addressing low this compound yield.

Issue 2: Stuck or Sluggish Fermentation

Q: The fermentation started, but it has slowed down significantly or stopped completely before nutrient depletion. What should I do?

A: A stuck or sluggish fermentation occurs when the fungal growth or metabolite production rate drops significantly.[9] This can be caused by the accumulation of inhibitory by-products, nutrient deficiency, or severe deviations in physical parameters.

Potential Causes & Solutions:

  • Temperature Shock: Sudden changes in temperature can shock the culture and stall growth.[9][12] Ensure the incubator provides a stable temperature.

  • pH Drift: Fungal metabolism can alter the pH of the medium. If the pH drifts outside the optimal range, it can inhibit growth. Consider using a buffered medium or implementing pH control in a bioreactor setup.

  • Accumulation of Inhibitory Compounds: The fungus may produce secondary metabolites that, at high concentrations, inhibit its own growth.

  • Nutrient Deficiency: The depletion of a key nutrient (e.g., nitrogen or a specific trace mineral) can cause fermentation to stall even if the primary carbon source is still present.[9]

  • Poor Oxygenation: As biomass increases, oxygen demand rises. If aeration is insufficient, the culture can become oxygen-limited, leading to a stall.

Immediate Actions:

  • Check and Adjust Temperature: Ensure the incubator is at the optimal temperature. If it's too low, warm the culture slowly.[9]

  • Measure and Adjust pH: If the pH is outside the optimal range (typically 4.0-6.5 for many fungi), adjust it carefully with a sterile acid or base.

  • Improve Aeration: Increase the shaker speed to improve oxygen transfer, but be mindful of excessive shear stress.

Issue 3: Contamination

Q: I've noticed unusual growth or a foul smell in my fermentation flask. How do I confirm contamination and prevent it in the future?

A: Contamination by bacteria or other fungi is a common problem that can outcompete your production strain for nutrients and ruin the batch.[13]

Confirmation & Prevention:

  • Microscopic Examination: Check a sample under a microscope. The presence of bacteria (small, motile cells) or foreign fungal spores/hyphae confirms contamination.

  • Unusual Odors: A foul or unusual smell can indicate contamination.[14]

  • pH Changes: A rapid drop or spike in pH not typical of your fermentation profile can be a sign of bacterial contamination.

  • Prevention is Key:

    • Strict Aseptic Technique: Ensure all media, flasks, and instruments are properly sterilized. Work in a laminar flow hood.

    • Check Stock Cultures: Ensure your master and working cell banks are pure.

    • Use of Antibiotics: In some cases, adding antibiotics to the medium can help prevent bacterial contamination, but this should be tested to ensure it doesn't affect this compound production.

Experimental Protocols & Data

Recommended Starting Fermentation Conditions

While specific optimal conditions for this compound are not widely published, data from related Talaromyces species provide an excellent starting point for optimization experiments.

Table 1: Recommended Starting Parameters for this compound Fermentation

Parameter Recommended Range Source / Rationale
Producing Organism Talaromyces stipitatus Producer of this compound.[1]
Culture Medium Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) based medium Commonly used for pigment and secondary metabolite production in Talaromyces.[4][5][6]
Incubation Temperature 24 - 32 °C Optimal ranges for pigment production in T. albobiverticillius and T. atroroseus were found to be 24°C and 32°C, respectively.[4][5][6]
Initial pH 6.0 - 6.5 An initial pH of 6.4 was optimal for pigment production in T. albobiverticillius.[5][6]
Agitation Speed 160 - 170 rpm Optimal speeds for related species fall within this range.[4][5][6]
Working Volume 60 mL in 250 mL flask A lower working volume increases the surface area for oxygen exchange.[4][10]

| Incubation Time | 120 - 150 hours | Optimal production times for related metabolites were found to be 120h and 149h.[4][5][6] |

Protocol 1: Inoculum Preparation and Shake Flask Fermentation

This protocol describes a general procedure for initiating a liquid culture for this compound production.

  • Activation of Stock Culture: Using an aseptic technique, transfer a small piece of a cryopreserved or agar-stocked culture of T. stipitatus to a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25-28°C for 5-7 days, or until sufficient mycelial growth and sporulation are observed.

  • Spore Suspension Preparation: Flood the surface of the mature plate with 5-10 mL of sterile saline solution (0.85% NaCl) containing a drop of Tween 80. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Inoculation: Transfer the spore suspension to a 250 mL flask containing 60 mL of sterile PDB medium to a final concentration of approximately 1x10^6 spores/mL.

  • Fermentation: Incubate the flask on an orbital shaker at the conditions outlined in Table 1 (e.g., 28°C, 170 rpm).

  • Sampling and Analysis: Periodically and aseptically remove samples to monitor growth (dry cell weight) and this compound production (via HPLC or LC-MS).

Experimental Workflow: Single-Factor Optimization

This workflow illustrates how to optimize a single parameter, such as temperature.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modification_enzymes Modification Enzymes (P450s, etc.) polyketide_chain->modification_enzymes monomer Phenalenone Monomer modification_enzymes->monomer dimerization Dimerization monomer->dimerization talaromycesone_a This compound dimerization->talaromycesone_a

References

Technical Support Center: Talaromycesone A Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Talaromycesone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying its potential degradation products. Given that specific degradation pathways of this compound are not yet extensively documented in scientific literature, this guide focuses on established methodologies for forced degradation studies and the analytical techniques used to identify unknown degradation products of complex natural products.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the known degradation products of this compound?

Currently, there is limited specific information in the public domain detailing the degradation products of this compound. Researchers are encouraged to perform forced degradation studies to understand its stability profile and identify potential degradants. These studies are crucial for developing stability-indicating analytical methods.[1][2][3]

Q2: What are forced degradation studies and why are they necessary?

Forced degradation studies, or stress testing, are controlled experiments that intentionally expose a drug substance to harsh conditions like acid, base, oxidation, light, and heat to accelerate its degradation.[1][3] These studies are essential for:

  • Identifying likely degradation pathways and products.[1][3]

  • Developing and validating stability-indicating analytical methods (SIAMs).[1][2][4][5][6]

  • Understanding the intrinsic stability of the molecule.[7]

  • Informing formulation development, packaging, and storage conditions.[8]

Q3: What are the most common degradation pathways for compounds like this compound?

This compound is a member of the isocoumarin (B1212949) family. While its specific degradation pathways are not yet defined, common degradation mechanisms for natural products and related compounds include hydrolysis, oxidation, and photolysis.[9][10] Given its complex structure with multiple functional groups, it may be susceptible to degradation under various stress conditions.

Q4: What is a stability-indicating analytical method (SIAM)?

A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5][6] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIAMs.[11][12]

Troubleshooting Guides

This section provides solutions to common issues encountered during the identification of this compound degradation products.

Guide 1: Issues with Forced Degradation Studies
Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[2] A combination of stressors, such as heat and humidity, can also be employed.[2]
Complete degradation of this compound. Stress conditions are too severe.Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]
Inconsistent results between replicate experiments. Poor experimental control.Ensure precise control over temperature, light exposure, and concentration of reagents. Use calibrated equipment and standardized procedures.
Mass balance is not achieved (sum of assay of parent drug and impurities is not close to 100%). Undetected degradation products (e.g., volatile compounds, compounds without a UV chromophore).Use multiple analytical techniques for detection (e.g., HPLC with UV and mass spectrometry detectors).[13][14] Check for co-elution of degradants with the parent peak using peak purity analysis.[8]
Guide 2: Issues with Analytical Method (HPLC/LC-MS)
Problem Possible Cause Troubleshooting Steps
Poor separation of degradation products from the parent compound. Suboptimal chromatographic conditions.Optimize the mobile phase composition (e.g., organic solvent ratio, pH), gradient profile, column temperature, and flow rate.[15] Consider trying a different column with a different stationary phase chemistry.[16]
Peak tailing or fronting. Column overload, secondary interactions with the stationary phase, or extra-column effects.Reduce the injection volume or sample concentration.[16] Adjust the mobile phase pH to suppress ionization of the analyte.[6] Check for and minimize dead volume in the HPLC system.[17]
Ghost peaks or baseline noise. Contaminated mobile phase, column, or injector.Use high-purity solvents and freshly prepared mobile phases. Flush the column and injector with a strong solvent.[16][18]
Difficulty in identifying degradation products by MS. Poor ionization of degradants, complex fragmentation patterns, or low abundance.Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperature).[15] Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.[8] Perform MS/MS experiments to obtain fragmentation patterns for structural elucidation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound. The conditions should be optimized based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Analysis: Analyze the stressed samples alongside a control sample (unstressed this compound) to identify and quantify the degradation products.

Protocol 2: Identification of Degradation Products by LC-MS
  • Chromatographic Separation: Develop an HPLC method that provides good separation between this compound and its degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point.

  • Mass Spectrometric Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

    • Acquire data in both positive and negative ionization modes to maximize the detection of different degradants.

    • Perform MS scans to determine the molecular weights of the parent compound and its degradation products.

    • Conduct MS/MS (or MSⁿ) experiments on the degradation product ions to obtain fragmentation patterns.

  • Structure Elucidation:

    • Determine the elemental composition of the degradation products from accurate mass measurements.

    • Propose structures for the degradation products by interpreting the fragmentation patterns and comparing them to the structure of this compound.

    • If necessary, isolate the degradation products using preparative HPLC for further characterization by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Visualizations

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Identification & Characterization TalaromycesoneA This compound Sample StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) TalaromycesoneA->StressConditions StressedSamples Generate Stressed Samples StressConditions->StressedSamples HPLC HPLC Separation StressedSamples->HPLC LCMS LC-MS Analysis (MS and MS/MS) HPLC->LCMS DataAnalysis Data Analysis (Molecular Weight, Fragmentation) LCMS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation DegradationProducts Identified Degradation Products StructureElucidation->DegradationProducts

Caption: Experimental workflow for the identification of this compound degradation products.

G Start Poor Peak Resolution in HPLC OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH, Solvent Ratio) Start->OptimizeMobilePhase ResolutionImproved Resolution Improved? OptimizeMobilePhase->ResolutionImproved Re-analyze ChangeColumn Change Column (Different Stationary Phase) ChangeColumn->ResolutionImproved Re-analyze AdjustFlowTemp Adjust Flow Rate and Temperature AdjustFlowTemp->ResolutionImproved Re-analyze CheckSystem Check System for Dead Volume CheckSystem->OptimizeMobilePhase Re-optimize ResolutionImproved->ChangeColumn No ResolutionImproved->AdjustFlowTemp No ResolutionImproved->CheckSystem No End Problem Solved ResolutionImproved->End Yes

Caption: Troubleshooting logic for poor peak resolution in HPLC analysis.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Talaromycesone A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the consistent production of Talaromycesone A from Talaromyces stipitatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

A1: this compound is a polyketide-derived secondary metabolite belonging to the phenalenone class of compounds. It is produced by the filamentous fungus Talaromyces stipitatus.[1][2]

Q2: What are the primary drivers of batch-to-batch variability in this compound production?

A2: Batch-to-batch variability in fungal fermentations is a common issue stemming from several factors. Key contributors include the genetic stability of the Talaromyces stipitatus strain, inconsistencies in the inoculum preparation, variations in the composition of the culture medium (especially carbon and nitrogen sources), and deviations in physical fermentation parameters such as pH, temperature, aeration, and agitation.[3]

Q3: How does the culture medium composition affect this compound yield?

A3: The composition of the fermentation medium is critical. The type and concentration of carbon and nitrogen sources directly influence both fungal growth and the activation of secondary metabolite biosynthetic pathways. For polyketide synthesis, a balanced carbon-to-nitrogen ratio is crucial. An excess of readily metabolized sugars like glucose can sometimes lead to catabolite repression, which inhibits the expression of genes responsible for producing secondary metabolites like this compound.

Q4: What is the general regulatory mechanism for secondary metabolite production in Talaromyces?

A4: In many filamentous fungi, including those of the genus Talaromyces, secondary metabolism is controlled by complex regulatory networks. Key global regulators include the Velvet complex (composed of proteins VeA, VelB, and LaeA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6][7][8][9][10] These systems integrate environmental signals, such as light, nutrient availability, and pH, to control the expression of biosynthetic gene clusters that produce secondary metabolites.[4][5][6][7][8][9][10]

Troubleshooting Guides

Issue 1: Low or No Production of this compound

Possible Causes:

  • Genetic Drift of the Producing Strain: Over successive subculturing, the Talaromyces stipitatus strain may lose its ability to produce this compound at high levels.

  • Suboptimal Culture Medium: The medium may be deficient in essential precursors for polyketide synthesis or have an imbalanced nutrient composition.

  • Incorrect Fermentation Parameters: The pH, temperature, or aeration levels may not be optimal for triggering the this compound biosynthetic gene cluster.

  • Silent Gene Cluster: The biosynthetic gene cluster for this compound may not be expressed under the selected laboratory conditions.

Troubleshooting Steps:

  • Strain Viability and Purity Check:

    • Always start a new fermentation from a cryopreserved stock culture rather than from a continuously sub-cultured plate.

    • Verify the purity of your culture through microscopy and plating on selective media.

  • Media Optimization:

    • Start with a proven medium such as Czapek-Dox supplemented with tryptone.[11]

    • Systematically vary the carbon and nitrogen sources. For instance, compare sucrose (B13894) to other sugars and tryptone to other complex nitrogen sources like yeast extract or peptone.

    • Experiment with different carbon-to-nitrogen ratios to find the optimal balance for this compound production.

  • Parameter Optimization:

    • Conduct small-scale experiments to determine the optimal pH and temperature for production. For many Talaromyces species, a temperature range of 25-30°C and a starting pH between 5.5 and 7.0 are common.[12][13]

    • Vary the agitation and aeration rates to assess their impact on dissolved oxygen levels and, consequently, on secondary metabolite production.

  • Induction of Gene Expression:

    • Consider the "one strain, many compounds" (OSMAC) approach by altering cultivation parameters one at a time.[14]

    • Co-cultivation with other microorganisms or the addition of chemical elicitors can sometimes induce the expression of silent biosynthetic gene clusters.

Issue 2: High Batch-to-Batch Variability in this compound Yield

Possible Causes:

  • Inconsistent Inoculum: Variations in the age, concentration, or physiological state of the inoculum can lead to inconsistent fermentation performance.

  • Poor Process Control: Fluctuations in pH, temperature, or dissolved oxygen during the fermentation run can significantly impact final yield.

  • Variability in Raw Materials: Batch-to-batch differences in the quality of media components (e.g., yeast extract, peptone) can affect fungal metabolism.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Develop and adhere to a strict protocol for inoculum preparation, including the age of the fungal culture, spore concentration, and pre-culture conditions.

  • Implement Robust Process Control:

    • Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation.

    • Utilize automated control systems to maintain fermentation parameters within a narrow, optimal range.

  • Ensure Raw Material Consistency:

    • Source media components from reputable suppliers.

    • Perform quality control checks on new batches of complex raw materials.

Issue 3: Degradation of this compound During Extraction and Analysis

Possible Causes:

  • Chemical Instability: this compound may be sensitive to pH, temperature, or light, leading to degradation during downstream processing.[15][16][17]

  • Inappropriate Extraction Solvent: The chosen solvent may be inefficient at extracting this compound or may promote its degradation.

  • Inaccurate Quantification: The analytical method may lack the necessary sensitivity or specificity, or the reference standard may be impure.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile).

    • Perform extractions at a controlled, cool temperature and protect samples from light.

  • Assess Compound Stability:

    • Analyze samples as quickly as possible after extraction.

    • If storage is necessary, evaluate the stability of this compound at different temperatures (e.g., 4°C, -20°C, -80°C) and in various solvents.

  • Validate Analytical Method:

    • Develop and validate an HPLC method for the quantification of this compound, ensuring it is linear, accurate, precise, and specific.

    • Use a certified reference standard for calibration.

Data Presentation

Table 1: Recommended Fermentation Parameters for Talaromyces stipitatus

ParameterRecommended RangeNotes
Culture Medium Czapek-Dox with TryptoneA good starting point for optimization.[11]
Temperature 25-30 °COptimal temperature can be strain-specific.[12]
Initial pH 5.5 - 7.0Monitor and control pH throughout the fermentation.[13]
Agitation 150 - 250 rpmDependent on fermenter geometry.
Aeration 0.5 - 1.5 vvmEnsure adequate dissolved oxygen, a critical parameter.
Fermentation Time 7 - 14 daysMonitor production over time to determine peak.

Experimental Protocols

Protocol 1: Fermentation of Talaromyces stipitatus for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small agar (B569324) plug of a mature Talaromyces stipitatus culture to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a vegetative mycelial suspension.

  • Production Fermentation:

    • Prepare the production medium: Czapek-Dox broth supplemented with 10 g/L tryptone.

    • Dispense 100 mL of the production medium into 500 mL baffled flasks and sterilize by autoclaving.

    • Inoculate each flask with 5% (v/v) of the vegetative inoculum.

    • Incubate the production cultures at 28°C, 200 rpm for 10-14 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • After fermentation, separate the mycelium from the culture broth by filtration.

    • Lyophilize the mycelium and then grind it to a fine powder.

    • Extract the powdered mycelium with methanol at room temperature with shaking for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Extract the culture filtrate separately with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate to dryness.

  • Quantification by HPLC:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze the sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

    • Gradient: Start with a low percentage of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum for phenalenones (around 254 nm and 350 nm).

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified reference standard.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Inoculum Preparation (T. stipitatus in PDB) Fermentation Production Fermentation (Czapek-Dox + Tryptone) Inoculum->Fermentation 5% v/v Harvest Harvest (Filtration) Fermentation->Harvest Extraction Extraction (Methanol/Ethyl Acetate) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (RP-HPLC) Purification->Analysis Signaling_Pathway Simplified Regulatory Pathway of Secondary Metabolism in Fungi cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_output Cellular Response Light Light Velvet Velvet Complex (VeA/VelB/LaeA) Light->Velvet inhibits Nutrients Nutrient Availability (Carbon, Nitrogen) MAPK MAPK Cascade Nutrients->MAPK pH pH pH->MAPK Stress Oxidative Stress Stress->MAPK Transcription Transcription Factor Activation MAPK->Transcription Chromatin Chromatin Remodeling Velvet->Chromatin PKS Polyketide Synthase (PKS) Gene Expression Chromatin->PKS Transcription->PKS Metabolite This compound Biosynthesis PKS->Metabolite

References

Technical Support Center: Scaling Up Talaromycesone A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up isolation of Talaromycesone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining larger quantities of this promising bioactive compound for further studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a dimeric oxyphenalenone, a type of polyketide secondary metabolite produced by certain species of the fungus Talaromyces. It has garnered significant interest due to its potent biological activities, which warrant further investigation for potential therapeutic applications.

Q2: Which fungal strains are known to produce this compound?

A2: this compound has been isolated from Talaromyces stipitatus and a marine-derived fungus, Talaromyces sp. strain LF458.

Q3: What are the general steps involved in scaling up the isolation of this compound?

A3: The general workflow for scaling up this compound isolation involves:

  • Large-Scale Fermentation: Cultivating the Talaromyces strain in a large volume of liquid or solid-state medium to generate sufficient biomass.

  • Extraction: Extracting the fungal biomass and culture broth with a suitable organic solvent to obtain a crude extract containing this compound.

  • Purification: Employing a series of chromatographic techniques to isolate this compound from the complex crude extract.

Q4: What are the key challenges in scaling up the isolation of this compound?

A4: Key challenges include maintaining consistent and high yields of this compound during large-scale fermentation, efficient extraction from large volumes of culture, and the effective separation of this compound from structurally similar impurities.[1] Compound stability during the extraction and purification process is also a critical consideration.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound isolation.

Low Yield of this compound in the Crude Extract
  • Problem: After solvent extraction from the large-scale fermentation, the yield of the crude extract or the apparent amount of this compound is lower than expected.

  • Possible Causes & Solutions:

    • Suboptimal Fermentation Conditions: The production of secondary metabolites is highly sensitive to culture conditions.

      • Solution: Optimize fermentation parameters such as media composition, pH, temperature, aeration, and incubation time. For Talaromyces species, a medium containing molasses and brewer's yeast has been used for large-scale liquid fermentation. For solid-state fermentation, parameters like the choice of substrate (e.g., rice, wheat bran), moisture content, and incubation period are critical.

    • Inefficient Extraction: The choice of solvent and extraction method can significantly impact the recovery of this compound.

      • Solution: Ethyl acetate (B1210297) is a commonly used solvent for extracting fungal polyketides.[2] Ensure a thorough extraction by performing multiple rounds of extraction. For solid-state fermentation, a mixture of methanol (B129727) and an organic solvent like chloroform (B151607) or ethyl acetate can be effective.[1] Adjusting the pH of the culture broth before extraction may also improve the partitioning of this compound into the organic phase.

    • Compound Degradation: Phenalenone compounds can be sensitive to environmental factors.

      • Solution: Minimize exposure of the fungal culture and extract to high temperatures, extreme pH values, and direct light.[3][4][5][6][7] It is advisable to work efficiently and store extracts at low temperatures in the dark.

Difficulty in Purifying this compound
  • Problem: Co-eluting impurities are hindering the isolation of pure this compound during chromatographic separation.

  • Possible Causes & Solutions:

    • Inadequate Chromatographic Resolution: The chosen chromatographic conditions may not be optimal for separating this compound from closely related compounds.

      • Solution 1: Modify the Mobile Phase: For reversed-phase HPLC, which is commonly used for purifying such compounds, carefully optimizing the gradient of the mobile phase (e.g., water and acetonitrile (B52724) or methanol, often with a modifier like formic acid) is crucial. A shallower gradient can improve the resolution of closely eluting peaks.

      • Solution 2: Change the Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Columns with different selectivities (e.g., C18, C8, phenyl-hexyl) can provide alternative separation profiles.

      • Solution 3: Employ Orthogonal Separation Techniques: Utilize a multi-step purification strategy involving different separation principles. For example, an initial fractionation using size-exclusion chromatography (e.g., Sephadex LH-20) can remove compounds with significantly different molecular weights before proceeding to high-resolution preparative HPLC.

Instability of Purified this compound
  • Problem: The purified this compound degrades upon storage.

  • Possible Causes & Solutions:

    • Sensitivity to Light, Temperature, and pH: Phenalenone compounds can be unstable under certain storage conditions.

      • Solution: Store purified this compound as a solid or in a suitable solvent (e.g., methanol, DMSO) at low temperatures (e.g., -20°C or -80°C) in the dark.[3][4][5][6][7] Avoid repeated freeze-thaw cycles. For long-term storage, amber vials under an inert atmosphere (e.g., argon or nitrogen) are recommended.

Data Presentation

The following tables summarize quantitative data relevant to the scaled-up isolation of this compound, compiled from literature on Talaromyces secondary metabolite production.

Table 1: Large-Scale Fermentation Parameters for Talaromyces Species

ParameterValueReference
Fermentation TypeLiquid Fermentation
Vessel Volume20 L
Medium CompositionMolasses (30 g/L), Brewer's Yeast (5 g/L)
Inoculum2 L of a 5-day old seed culture
Incubation Time10-15 days
AgitationAeration by bubbling filtered air

Table 2: Extraction and Purification Yields for this compound

StepParameterValueReference
Extraction Starting MaterialFermentation broth and mycelia of Talaromyces sp. LF458[8]
Extraction SolventNot specified
Crude Extract YieldNot specified
Purification Purification MethodSemi-preparative HPLC[8]
Final Yield This compound: 15.2 mg [8]
Final Yield Talaromycesone B: 3.8 mg [8]

Note: The yield of this compound is dependent on the specific fungal strain, fermentation conditions, and extraction/purification efficiency.

Experimental Protocols

Protocol 1: Large-Scale Liquid Fermentation of Talaromyces sp.

This protocol is adapted from a method used for the large-scale production of biocontrol fungi, including Talaromyces flavus.

  • Media Preparation: Prepare a liquid medium containing 30 g/L of molasses and 5 g/L of brewer's yeast in a 20 L fermentation vessel. Sterilize by autoclaving.

  • Inoculum Preparation: Inoculate 500 mL of the same medium in 1 L flasks with the desired Talaromyces strain. Incubate on a rotary shaker for 5 days at room temperature to prepare the seed culture.

  • Inoculation: Aseptically transfer 2 L of the seed culture to the 17 L of sterile medium in the fermentation vessel.

  • Fermentation: Incubate the culture for 10-15 days. Agitate the broth by bubbling filtered air through it.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

Protocol 2: Extraction of this compound from Fungal Culture

This protocol is a general procedure for the extraction of fungal secondary metabolites.

  • Homogenization: Combine the harvested fungal biomass and the culture filtrate.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the homogenized culture. Stir vigorously for several hours or overnight.

  • Phase Separation: Separate the ethyl acetate layer from the aqueous layer using a separatory funnel. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.

  • Drying and Concentration: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 3: Purification of this compound by Preparative HPLC

This is a general guideline for preparative HPLC. The specific parameters will need to be optimized for your particular instrument and crude extract.

  • Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter.

  • Column: Use a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a gradient elution method to separate this compound from other components in the crude extract. A typical gradient might start with a low percentage of Solvent B and gradually increase to elute compounds of increasing hydrophobicity. The exact gradient profile should be optimized based on analytical HPLC runs of the crude extract.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow for Scaling Up this compound Isolation

Scaling_Up_Talaromycesone_A_Isolation cluster_fermentation Large-Scale Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Talaromyces sp. Culture (20 L Liquid Fermentation) Harvesting Harvesting (Filtration) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) (Optional) CrudeExtract->SizeExclusion PrepHPLC Preparative HPLC (Reversed-Phase C18) SizeExclusion->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: A flowchart illustrating the major stages in the scaled-up isolation of this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Problem Low Yield of This compound Cause1 Suboptimal Fermentation? Problem->Cause1 Cause2 Inefficient Extraction? Problem->Cause2 Cause3 Compound Degradation? Problem->Cause3 Solution1 Optimize Media, pH, Temperature, Aeration Cause1->Solution1 Solution2 Use Ethyl Acetate, Multiple Extractions, Adjust pH Cause2->Solution2 Solution3 Minimize Exposure to Heat, Light, Extreme pH Cause3->Solution3

Caption: A decision-making diagram for troubleshooting low yields of this compound.

References

Validation & Comparative

Structural Revision of Talaromycesone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural reassignment of the natural product Talaromycesone A. This guide provides a detailed comparison of the originally proposed and the revised structures, supported by key experimental data, detailed methodologies, and visualizations to clarify the scientific reasoning behind the revision.

The structure of this compound, a polyketide produced by the fungus Talaromyces stipitatus, has been a subject of scientific re-evaluation. Initially isolated and characterized with a specific chemical architecture, subsequent detailed spectroscopic analysis led to a significant revision of its structure. This guide compares the originally proposed structure with the now-accepted revised structure, presenting the pivotal experimental evidence that necessitated this correction.

Comparative Analysis of Spectroscopic Data

The primary evidence for the structural revision of this compound came from a meticulous re-examination of its 2D NMR (Nuclear Magnetic Resonance) data. The originally proposed structure contained an unusual and chemically less favored enolized glutaconic anhydride (B1165640) moiety. The revised structure, featuring a δ-lactone and an enolized ketone, provides a more stable and chemically reasonable arrangement that is fully consistent with the observed spectroscopic data.[1][2]

Key discrepancies in the original assignment were identified through Heteronuclear Multiple Bond Correlation (HMBC) experiments. Specifically, correlations from the methylene (B1212753) protons H₂-9 to the carbon C-3, and from the hydroxyl proton 9-OH to the carbon C-8, were observed. These correlations are well-accounted for in the revised structure but are inexplicable in the context of the originally proposed structure.[2]

Furthermore, the coupling constant between protons H-8 and H-1a was measured to be 2.1 Hz. This value is characteristic of a ⁵JHH W-coupling, which is consistent with the spatial arrangement in the revised structure. In contrast, the originally proposed structure would have predicted a ³JHH vicinal coupling with a significantly larger value of approximately 7 Hz.[2]

Below is a table summarizing the key ¹H and ¹³C NMR chemical shifts for the revised structure of this compound. A direct comparison with the originally proposed structure's predicted shifts highlights the inconsistencies that led to the revision.

PositionRevised Structure ¹³C (δc)Revised Structure ¹H (δн, mult., J in Hz)Key HMBC Correlations
1164.2
1a108.7
22.1 (d, 2.1)H-8
3168.4H₂-9
3a102.9
4163.7
597.46.47 (s)
6165.8
6a106.8
7192.1
840.54.79 (d, 18.0), 5.05 (d, 18.0)
965.49-OH
9a84.5
1'-OAc169.7
1'-OAc20.72.15 (s)
............

Experimental Protocols

The structural verification of this compound was achieved through a series of detailed spectroscopic and computational experiments.

NMR Spectroscopy

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals (δн 2.50 and δc 39.52). The HMBC experiment was optimized for a coupling constant of 8 Hz.

TDDFT Calculations

To further support the revised structure, Time-Dependent Density Functional Theory (TDDFT) calculations were performed. The calculated isotropic shielding constants for the revised structure showed a significantly better correlation with the experimental ¹³C NMR chemical shifts compared to the originally proposed structure, with a coefficient of determination (R²) greater than 0.99.[2]

Visualization of the Structural Revision Workflow

The logical process that led to the structural revision of this compound can be visualized as a workflow, starting from the initial proposed structure and culminating in the confirmed revised structure based on key experimental findings.

G Workflow for the Structural Revision of this compound cluster_0 Initial Proposal cluster_1 Spectroscopic Analysis cluster_2 Discrepancies and Hypothesis cluster_3 Confirmation Proposed_Structure Originally Proposed Structure (Contains Glutaconic Anhydride) NMR_Acquisition Acquisition of 2D NMR Data (HMBC, NOESY, etc.) Proposed_Structure->NMR_Acquisition Subjected to Data_Analysis Analysis of NMR Correlations & Coupling Constants NMR_Acquisition->Data_Analysis Inconsistencies Identification of Inconsistencies: - Unexpected HMBC correlations - Incorrect J coupling for H-8/H-1a Data_Analysis->Inconsistencies Reveals Hypothesis Formulation of Revised Structure (Contains δ-lactone and enolized ketone) Inconsistencies->Hypothesis Confirmation Confirmation of Revised Structure Inconsistencies->Confirmation Refutes Original Structure TDDFT TDDFT Calculations of ¹³C Chemical Shifts Hypothesis->TDDFT Tested by TDDFT->Confirmation Supports

References

Unveiling Talaromycesone A: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the revised spectroscopic data for Talaromycesone A is presented, alongside a comparative study with related phenalenone dimers, Talarohemiketal A and Bacillisporin A. This guide provides researchers, scientists, and drug development professionals with a detailed cross-validation of spectroscopic information, standardized experimental protocols, and a visualization of the acetylcholinesterase inhibition pathway, a key biological activity of this class of compounds.

Recent investigations into the secondary metabolites of the fungus Talaromyces stipitatus have led to a structural revision of the oxyphenalenone dimer, this compound. This guide serves as a centralized resource for the updated spectroscopic data and offers a comparative framework against structurally similar compounds isolated from the same fungal source.

Comparative Spectroscopic Data

The structural elucidation of complex natural products relies heavily on the precise interpretation of spectroscopic data. Below is a comparative summary of the ¹H and ¹³C NMR data for the revised structure of this compound, Talarohemiketal A, and Bacillisporin A, all recorded in DMSO-d₆.

Position This compound (Revised) Talarohemiketal A Bacillisporin A
δC δH (J in Hz) δC
181.65.83, s81.9
3169.9169.8
3a107.9107.8
4162.9162.8
5109.86.97, s109.7
5a137.2137.1
6118.2118.1
6-CH₃9.52.97, s9.4
6a141.8141.7
7192.6192.5
840.53.15, d (17.5); 2.95, d (17.5)40.4
965.45.05, d (12.5); 4.79, d (12.5)65.3
9a101.2101.1
1'70.15.09, s98.7
3'167.7167.6
3a'107.2107.1
4'161.0160.9
5'109.16.83, s109.0
5a'136.9136.8
6'117.5117.4
6'-CH₃9.22.47, s9.1
6a'140.1140.0
7'190.1190.0
8'39.83.05, d (17.0); 2.85, d (17.0)39.7
9a'100.5100.4
1''-OH
2''
3''
4''
5''

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, detailed experimental protocols for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 1-5 mg of the purified compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation : ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were acquired on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition :

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Acquisition Time (aq): 3.99 s

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width (sw): 20.5 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Acquisition Time (aq): 1.36 s

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): 240 ppm

  • COSY (Correlation Spectroscopy) Acquisition :

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2

    • Number of Increments (td in F1): 256

    • Relaxation Delay (d1): 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition :

    • Pulse Program: hsqcedetgpsp

    • Number of Scans (ns): 4

    • Number of Increments (td in F1): 256

    • Relaxation Delay (d1): 1.5 s

    • Optimized for ¹JCH of 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition :

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 8

    • Number of Increments (td in F1): 256

    • Relaxation Delay (d1): 2.0 s

    • Optimized for long-range coupling of 8 Hz

  • Data Processing : Spectra were processed using MestReNova software. The residual solvent peak of DMSO-d₆ at δH 2.50 and δC 39.52 was used as a reference.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
  • Sample Preparation : A dilute solution of the purified compound was prepared in methanol (B129727) (approximately 10 µg/mL).

  • Instrumentation : HRESIMS data were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

  • Ionization and Source Parameters :

    • Ionization Mode: Positive and Negative ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Mass Analysis :

    • Scan Range: m/z 100-1500

    • Resolution: 120,000

    • AGC Target: 1e6

    • Maximum Injection Time: 100 ms

  • Data Analysis : The molecular formula was determined by analyzing the accurate mass measurement and isotopic pattern using Xcalibur software.

Signaling Pathway Visualization

This compound has been reported to exhibit acetylcholinesterase inhibitory activity. The inhibition of acetylcholinesterase (AChE) leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby potentiating cholinergic signaling. The following diagram illustrates the downstream signaling cascade following the activation of muscarinic and nicotinic acetylcholine receptors.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_out Increased ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate TalaromycesoneA This compound TalaromycesoneA->AChE Inhibition mAChR Muscarinic AChR (Gq/11-coupled) PLC Phospholipase C (PLC) mAChR->PLC Activates nAChR Nicotinic AChR (Ion Channel) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response2 Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response2 ACh_out->mAChR ACh_out->nAChR

Caption: Acetylcholinesterase Inhibition and Downstream Signaling.

This guide provides a foundational resource for researchers working with this compound and related compounds. The detailed spectroscopic data and experimental protocols aim to facilitate further investigation into the chemical and biological properties of this intriguing class of natural products.

A Comparative Analysis of Talaromyces Secondary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The genus Talaromyces represents a prolific source of structurally diverse and biologically active secondary metabolites. These fungal compounds have garnered significant interest in the fields of drug discovery and biotechnology due to their wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides a comparative analysis of prominent secondary metabolites isolated from various Talaromyces species, supported by quantitative experimental data, detailed methodologies, and visual representations of biosynthetic pathways.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data for the cytotoxic, antimicrobial, and α-glucosidase inhibitory activities of selected secondary metabolites from different Talaromyces species.

Table 1: Cytotoxic Activity of Talaromyces Secondary Metabolites

The cytotoxic effects of various compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

Talaromyces SpeciesCompound(s)Cell LineIC50 (µM)Reference(s)
T. wortmanniiWortmannilactones A-DHCT-5, HCT-115, A549, MDA-MB-231, K56228.7 - 130.5[1][2]
T. flavusTalaperoxides B and DMCF-7, MDA-MB-435, HepG2, HeLa, PC-30.70 - 2.78 (µg/mL)[3][4][5]
T. pinophilus15G256α-1CAL-272.96[6]
T. pinophilusES-242-3HeLa4.46[6]
T. pinophilusES-242-3MCF-714.08[6]
Talaromyces sp. YE30163-demethyl-3-(2-hydroxypropyl)-skyrin, skyrin, oxyskyrinMCF-7Moderate activity (specific IC50 not provided)[3]
Table 2: Antimicrobial Activity of Talaromyces Secondary Metabolites

The antimicrobial potential of selected compounds was determined by their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Talaromyces SpeciesCompound(s)Target MicroorganismMIC (µg/mL)Reference(s)
T. verruculosus(-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarinStaphylococcus aureus2.5[2][7]
T. verruculosus(-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarinEscherichia coli5.0[2][7]
Talaromyces sp. BTBU20213036Bacillisporin KStaphylococcus aureus12.5[8][9]
Talaromyces sp. BTBU20213036Bacillisporin LStaphylococcus aureus25[8][9]
Talaromyces sp. BTBU20213036Bacillisporin BStaphylococcus aureus12.5[8][9]
Talaromyces sp. BTBU20213036Macrosporusone DStaphylococcus aureus6.25[8][9]
Talaromyces sp. BTBU20213036Rugulosin AStaphylococcus aureus0.195[8][9]
Table 3: α-Glucosidase Inhibitory Activity of Talaromyces Secondary Metabolites

The ability of certain Talaromyces metabolites to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes, is presented below with their respective IC50 values.

Talaromyces SpeciesCompoundIC50 (µM)Reference(s)
T. indigoticus FS688Eurothiocin C5.4[10]
T. indigoticus FS688Eurothiocin F33.6[10]
T. indigoticus FS688Eurothiocin G72.1[10]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are dissolved in a phosphate (B84403) buffer (pH 6.8).

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for 10-15 minutes.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations: Biosynthetic Pathways

The biosynthesis of many Talaromyces secondary metabolites involves complex enzymatic pathways, often involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). Below are simplified diagrams representing the general logic of these pathways.

Polyketide_Biosynthesis cluster_0 Polyketide Synthase (PKS) Module Acetyl-CoA Acetyl-CoA AT Acyl Transferase Acetyl-CoA->AT Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->AT Extender Unit KS Ketoacyl Synthase KR Ketoreductase (Optional) KS->KR Chain Elongation & Modification ACP Acyl Carrier Protein AT->ACP ACP->KS Release Release ACP->Release Thioesterase DH Dehydratase (Optional) KR->DH Chain Elongation & Modification ER Enoylreductase (Optional) DH->ER Chain Elongation & Modification ER->ACP Chain Elongation & Modification Polyketide Polyketide Release->Polyketide

Caption: Generalized workflow for polyketide biosynthesis by a Type I PKS.

NRPS_Biosynthesis cluster_1 Non-Ribosomal Peptide Synthetase (NRPS) Module Amino_Acid Amino_Acid A_domain Adenylation (A) Amino_Acid->A_domain Substrate Activation T_domain Thiolation (T) A_domain->T_domain C_domain Condensation (C) T_domain->C_domain E_domain Epimerization (E, Optional) C_domain->E_domain Peptide Bond Formation Release Release C_domain->Release Final Module Next_Module Next_Module E_domain->Next_Module Chain Elongation Non-Ribosomal_Peptide Non-Ribosomal_Peptide Release->Non-Ribosomal_Peptide

Caption: Simplified workflow for non-ribosomal peptide synthesis.

Biosynthesis of Rugulosin in Talaromyces sp.

Rugulosin is a bisanthraquinone pigment with antibacterial properties. Its biosynthesis involves the dimerization of emodin, a polyketide-derived anthraquinone.

Rugulosin_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA_x7 7x Malonyl-CoA Malonyl-CoA_x7->PKS Emodin_anthrone Emodin Anthrone PKS->Emodin_anthrone Emodin Emodin Emodin_anthrone->Emodin Emodin_radical Emodin Radical Emodin->Emodin_radical Oxidation CSP Closest Skyrin Precursor (CSP) Emodin_radical->CSP Dimerization (RugG) Skyrin Skyrin CSP->Skyrin Tautomerization Reduced_CSP Reduced CSP CSP->Reduced_CSP Reduction (RugH) Rugulosin_A Rugulosin A Reduced_CSP->Rugulosin_A Intramolecular Michael Addition

Caption: Proposed biosynthetic pathway of Rugulosin A in Talaromyces sp.[11].

References

No Antifungal Activity Data Currently Available for Talaromycesone A

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of existing scientific literature, there is currently no published data validating the antifungal spectrum of Talaromycesone A. This compound, an oxaphenalenone dimer isolated from Talaromyces species, has been primarily investigated for its other biological activities.

Initial research on this compound has demonstrated its potential as an antibacterial agent, showing potent activity against human pathogenic Staphylococcus strains.[1] Additionally, studies have highlighted its role as an acetylcholinesterase inhibitor.

While other metabolites from the Talaromyces genus have been a source of diverse bioactive compounds, including some with antifungal properties, this compound itself has not been characterized for its efficacy against fungal pathogens in the available literature. Reports on related oxaphenalenone dimers have occasionally included antifungal testing against species such as Candida albicans, but specific results for this compound are not provided.

Consequently, a comparison guide on the antifungal spectrum of this compound cannot be compiled at this time due to the absence of the necessary experimental data. Further research would be required to determine if this compound possesses any antifungal properties and to what extent. Without such studies, its potential in this therapeutic area remains unknown.

References

Talaromycesone A: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the reported in vitro efficacy of Talaromycesone A, a dimeric oxaphenalenone natural product isolated from the marine fungus Talaromyces sp. To date, public domain literature and research databases do not contain any data on the in vivo efficacy of this compound. This document therefore focuses on its demonstrated in vitro activities, providing available quantitative data, detailed experimental protocols for the assays conducted, and visualizations of the compound's known mechanisms of action.

Summary of In Vitro Efficacy

This compound has demonstrated potent bioactivity in two key areas: antibacterial action against pathogenic Staphylococcus strains and inhibition of the enzyme acetylcholinesterase. The quantitative data from these in vitro studies are summarized below.

BioactivityTarget Organism/EnzymeMetricValueReference
AntibacterialStaphylococcus strainsIC503.70 μM[1][2][3]
Enzyme InhibitionAcetylcholinesterase (AChE)IC507.49 μM[1][2][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited, based on standard laboratory practices for these assays.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known concentration (e.g., 10 mM).

  • Bacterial Strain and Culture Conditions: A clinical isolate of a pathogenic Staphylococcus strain is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to reach the mid-logarithmic growth phase.

  • Assay Setup: The assay is performed in sterile 96-well microtiter plates. A two-fold serial dilution of the this compound stock solution is prepared in the broth medium across the wells of the plate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL), and 100 µL of this suspension is added to each well containing the this compound dilutions.

  • Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. The IC50 value, the concentration that inhibits 50% of bacterial growth, is determined by measuring the optical density (OD) at 600 nm and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • This compound stock solution and serial dilutions in buffer.

  • Assay Procedure:

    • In a 96-well plate, 25 µL of each this compound dilution is added to the respective wells.

    • 50 µL of AChE solution is added to each well and the plate is incubated for 15 minutes at 25°C.

    • To initiate the reaction, 50 µL of a solution containing both ATCI and DTNB is added to all wells.

  • Measurement: The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader. The rate of the reaction (change in absorbance per minute) is calculated.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanisms of action of this compound and a generalized workflow for assessing its efficacy.

antibacterial_mechanism TalaromycesoneA This compound BacterialCell Staphylococcus Cell TalaromycesoneA->BacterialCell Enters Cell Inhibition Inhibition TalaromycesoneA->Inhibition DNA Bacterial DNA BacterialCell->DNA DNA_Metabolism DNA Metabolism DNA->DNA_Metabolism CellDivision Cell Division DNA_Metabolism->CellDivision Apoptosis Cell Death CellDivision->Apoptosis Inhibition->DNA_Metabolism Interferes with Inhibition->CellDivision Blocks

Antibacterial mechanism of this compound.

ache_inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh to Inhibition Inhibition AChE->Inhibition TalaromycesoneA This compound TalaromycesoneA->AChE Binds to and Inhibits TalaromycesoneA->Inhibition in_vivo_workflow cluster_preclinical Preclinical In Vivo Assessment (Hypothetical) AnimalModel Animal Model (e.g., Mouse) Infection Induce Infection (e.g., S. aureus) AnimalModel->Infection Treatment Administer this compound (Various Doses) Infection->Treatment Monitoring Monitor Disease Progression (e.g., Bacterial Load, Survival) Treatment->Monitoring Toxicology Assess Toxicology (e.g., Organ Damage, Behavior) Treatment->Toxicology

References

A Head-to-Head Comparison of Talaromycesone A Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Talaromycesone A, a dimeric oxaphenalenone produced by species of the fungus Talaromyces, has garnered significant interest within the scientific community due to its potent antibacterial and acetylcholinesterase inhibitory activities.[1] Efficient extraction of this bioactive secondary metabolite is a critical first step for further research and development. This guide provides a head-to-head comparison of various extraction methodologies for this compound, offering insights into their principles, performance, and practical applications. While direct comparative quantitative data for this compound extraction is limited, this guide draws upon established protocols for similar fungal polyketides and phenalenones to provide a comprehensive overview for researchers.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is pivotal and depends on factors such as the desired yield, purity, processing time, solvent consumption, and scalability. Here, we compare conventional solvent extraction with modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

FeatureConventional Solvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Maceration and diffusion of the metabolite into an organic solvent.Utilizes acoustic cavitation to disrupt fungal cell walls and enhance mass transfer.Employs microwave energy to heat the solvent and sample, accelerating extraction.Uses a supercritical fluid (typically CO2) as a solvent, offering tunable solvating power.
Extraction Efficiency Moderate to good, but often requires long extraction times.Generally higher yields in shorter times compared to conventional methods.High yields, often superior to conventional and UAE methods in shorter timeframes.High selectivity and good yields, particularly for nonpolar compounds.
Extraction Time Long (hours to days).Short (minutes to a few hours).Very short (seconds to minutes).Relatively short (10-60 minutes).[2]
Solvent Consumption High.Reduced compared to conventional methods.Significantly reduced.Minimal use of organic co-solvents; CO2 is recycled.
Selectivity Low, co-extraction of impurities is common.Moderate.Moderate.High, tunable by altering pressure and temperature.
Automation Potential Low.Moderate.High.High.
Cost Low initial investment.Moderate initial investment.Moderate to high initial investment.High initial investment.
Thermolabile Compounds Risk of degradation with prolonged extraction or heat.Can be performed at lower temperatures, suitable for thermolabile compounds.Rapid heating can potentially degrade thermolabile compounds if not controlled.Low critical temperature of CO2 (31°C) makes it ideal for thermolabile compounds.[2]

Experimental Protocols

Detailed methodologies for the extraction of this compound are crucial for reproducibility and optimization. Below are the protocols for conventional solvent extraction and generalized procedures for modern techniques that can be adapted for this compound.

Conventional Solvent Extraction Protocol

This protocol is based on the method described for the isolation of this compound from Talaromyces sp. strain LF458.

Materials:

  • Mycelia of Talaromyces sp.

  • Ethyl acetate (B1210297)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • The fungal mycelia are harvested from the culture broth by filtration.

  • The mycelia are homogenized in ethyl acetate.

  • The mixture is then centrifuged to separate the solvent extract from the solid biomass.

  • The supernatant (ethyl acetate extract) is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is then subjected to a series of chromatographic steps for purification, which may include silica gel column chromatography and size-exclusion chromatography on Sephadex LH-20, followed by final purification using preparative HPLC to isolate pure this compound.

Generalized Protocol for Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the fungal cell walls generates localized high pressure and temperature, leading to cell disruption and enhanced penetration of the solvent.[3]

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Filtration system

Procedure:

  • The dried and powdered fungal biomass is suspended in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) in an extraction vessel.

  • The vessel is placed in an ultrasonic bath or the probe of a sonicator is immersed in the suspension.

  • The sample is subjected to ultrasonication for a defined period (e.g., 15-60 minutes) and at a specific frequency (e.g., 20-40 kHz). The temperature can be controlled by a cooling water jacket.

  • Following extraction, the mixture is filtered or centrifuged to separate the extract from the solid residue.

  • The extract is then concentrated and purified as described in the conventional method.

Generalized Protocol for Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and the moisture within the fungal cells. This creates a buildup of pressure that ruptures the cell walls, releasing the intracellular contents into the solvent.

Apparatus:

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel (microwave-transparent)

  • Filtration system

Procedure:

  • The fungal biomass is mixed with a suitable solvent in a microwave-safe extraction vessel.

  • The vessel is placed in the microwave extractor.

  • The sample is irradiated with microwaves at a set power (e.g., 100-800 W) for a short duration (e.g., 1-15 minutes). Temperature and pressure can be monitored and controlled in closed-vessel systems.

  • After extraction, the mixture is cooled, filtered, and the extract is collected.

  • The extract is then concentrated and purified.

Generalized Protocol for Supercritical Fluid Extraction (SFE)

SFE employs a fluid above its critical temperature and pressure (supercritical fluid), most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and dissolution of the target compounds.[2]

Apparatus:

  • Supercritical fluid extraction system

  • Extraction vessel

  • Separator vessel

Procedure:

  • The dried and ground fungal biomass is packed into the extraction vessel.

  • Liquid CO2 is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., >31°C and >74 bar for CO2).[2]

  • The supercritical CO2 is passed through the extraction vessel, where it dissolves this compound. A co-solvent (e.g., methanol or ethanol) may be added to the CO2 to increase its polarity and enhance the extraction of moderately polar compounds.

  • The resulting solution is then passed into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and precipitate the extracted compound.

  • The gaseous CO2 is then re-compressed and recycled. The collected extract can be further purified if necessary.

Visualizing the Processes and Pathways

To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.

Extraction_Workflow cluster_Cultivation Fungal Cultivation cluster_Extraction Extraction cluster_Purification Purification Talaromyces sp. Culture Talaromyces sp. Culture Harvest Mycelia Harvest Mycelia Talaromyces sp. Culture->Harvest Mycelia Extraction Method Choose Method Harvest Mycelia->Extraction Method Conventional Conventional Extraction Method->Conventional UAE UAE Extraction Method->UAE MAE MAE Extraction Method->MAE SFE SFE Extraction Method->SFE Crude Extract Crude Extract Conventional->Crude Extract UAE->Crude Extract MAE->Crude Extract SFE->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound

Caption: Workflow for this compound Extraction and Isolation.

This compound has been identified as an acetylcholinesterase inhibitor. The following diagram illustrates the general mechanism of acetylcholinesterase inhibition.

AChE_Inhibition cluster_Normal Normal Synaptic Transmission cluster_Inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor ACh Receptor ACh->Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Signal Signal Propagation Receptor->Signal ACh_I Acetylcholine (ACh) AChE_I AChE Receptor_I ACh Receptor ACh_I->Receptor_I Blocked Inhibition AChE_I->Blocked TalaromycesoneA This compound TalaromycesoneA->AChE_I IncreasedSignal Increased Signal Receptor_I->IncreasedSignal

References

Comparative Analysis of Talaromycesone A: A Potent Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the structure-activity relationship, biological effects, and experimental evaluation of the oxaphenalenone dimer, Talaromycesone A, and its analogs.

This compound, an oxaphenalenone dimer isolated from the marine fungus Talaromyces sp. LF458, has emerged as a promising natural product with potent antibacterial and acetylcholinesterase inhibitory activities.[1][2] This guide provides a comparative analysis of this compound's biological performance against related compounds, supported by available experimental data, and details the methodologies for its evaluation. A significant recent development in the study of this compound is the revision of its chemical structure, which is crucial for accurate structure-activity relationship (SAR) interpretations.

Biological Activity of this compound

This compound has demonstrated significant inhibitory effects in two key biological assays:

  • Antibacterial Activity: It exhibits potent activity against pathogenic Staphylococcus strains with a reported half-maximal inhibitory concentration (IC50) of 3.70 μM.[2]

  • Acetylcholinesterase (AChE) Inhibition: It also shows strong inhibition of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease, with an IC50 value of 7.49 μM.[2]

Structure-Activity Relationship (SAR) Insights from Related Oxaphenalenone Dimers

While specific SAR studies on a synthesized library of this compound analogs are not yet extensively published, valuable insights can be drawn from the broader family of duclauxin (B155728) and other related oxaphenalenone dimers. A comprehensive review of about 36 natural duclauxin analogs reveals that structural modifications across the heptacyclic core significantly influence their biological activities, which include antitumor, enzyme inhibition, and antimicrobial effects.[3][4][5]

For instance, studies on duclauxin analogs have shown that alterations in the substitution pattern of the aromatic rings and modifications of the lactone and pyran rings can lead to substantial changes in potency and selectivity against various biological targets.[6] The antibacterial mechanism of some oxaphenalenone dimers has been suggested to involve interference with DNA structure or metabolism.

Comparative Biological Data

To provide a clear comparison, the following table summarizes the reported biological activities of this compound and other relevant oxaphenalenone dimers.

CompoundTarget Organism/EnzymeActivity (IC50/MIC)Reference
This compound Staphylococcus strains3.70 µM (IC50)[2]
Acetylcholinesterase7.49 µM (IC50)[2]
Bacillisporin A MCF-7 (cancer cell line)Strong cytotoxicity[7]
NCI-H460 (cancer cell line)Strong cytotoxicity[7]
Bacillisporin B Various cancer cell linesModerate cytotoxicity[7]
Bacillisporin H Human pathogenic bacteriaAntimicrobial activity[7]
Duclauxin Various cancer cell linesModerate cytotoxicity[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of the biological activity of this compound and its analogs.

Antibacterial Susceptibility Testing

A standard method for determining the minimum inhibitory concentration (MIC) of an antibacterial agent is the broth microdilution method.

Workflow for Antibacterial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum start->bacterial_culture compound_prep Prepare serial dilutions of this compound bacterial_culture->compound_prep inoculate Inoculate microtiter plate wells containing compound dilutions compound_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually or spectrophotometrically assess bacterial growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Preparation of Compound Dilutions: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and its inhibition.

Signaling Pathway of Acetylcholinesterase Inhibition Assay:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AChE Acetylcholinesterase (AChE) Hydrolysis AChE hydrolyzes ATChI AChE->Hydrolysis ATChI Acetylthiocholine (B1193921) Iodide (Substrate) ATChI->Hydrolysis DTNB DTNB (Ellman's Reagent) Reaction Thiocholine reacts with DTNB DTNB->Reaction Inhibitor This compound Inhibitor->AChE Inhibits Thiocholine Thiocholine Hydrolysis->Thiocholine TNB 5-Thio-2-nitrobenzoate (Yellow) Reaction->TNB Thiocholine->Reaction

Reaction mechanism of the Ellman's method for AChE inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The rate of color formation is proportional to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable lead compound for the development of new antibacterial agents and acetylcholinesterase inhibitors. While initial studies have demonstrated its potent bioactivities, further research is warranted. The synthesis of a focused library of this compound analogs and their systematic biological evaluation will be crucial to elucidate detailed structure-activity relationships. Such studies will guide the rational design of more potent and selective derivatives with improved pharmacological properties. Furthermore, in-depth investigations into its molecular mechanism of action and its effects on specific cellular signaling pathways will provide a more complete understanding of its therapeutic potential. The recent revision of its structure provides a solid foundation for these future endeavors.

References

Safety Operating Guide

Safe Disposal of Talaromycesone A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for Talaromycesone A, a metabolite produced by the fungus Talaromyces. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling potentially hazardous fungal metabolites and general laboratory chemical waste. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPERationale
Eye Protection Safety goggles or a face shieldProtects against splashes of solutions containing this compound.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[1][2]
Body Protection Laboratory coat or coverallsMinimizes bodily exposure to the compound.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.[1][2]Prevents inhalation of potentially irritating or harmful aerosols or powders.

II. Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[3]

  • Solid Waste:

    • Contaminated Labware: Collect non-sharp, solid waste contaminated with this compound (e.g., pipette tips, centrifuge tubes, gloves, and paper towels) in a dedicated, leak-proof container lined with a biohazard bag.[4] This container must be clearly labeled as "this compound Waste" and display the universal biohazard symbol.

    • Sharps: All sharps (e.g., needles, blades) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3][4] The container should be labeled with "this compound" and the biohazard symbol.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled "this compound Liquid Waste".

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

III. Decontamination and Disposal Procedures

The appropriate disposal method for this compound waste depends on its form (solid or liquid) and whether it is considered biohazardous.

Liquid waste containing this compound should be chemically decontaminated before disposal down the sanitary sewer. This is a common procedure for biohazardous liquids.[5][6]

Experimental Protocol for Chemical Decontamination of Liquid this compound Waste:

  • Preparation: Perform this procedure in a chemical fume hood while wearing the appropriate PPE as outlined in Table 1.

  • Addition of Bleach: To every 100 mL of liquid waste containing this compound, add 10 mL of household bleach (sodium hypochlorite (B82951) solution).[5]

  • Mixing and Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete deactivation of any biological activity.[5]

  • Disposal: Pour the decontaminated solution down a laboratory sink, followed by a large volume of cold water (at least a ten-fold excess) to dilute the mixture and protect the plumbing.[5]

  • Container Rinsing: If the original collection container is to be reused, rinse it thoroughly with water. If it is disposable, it should be autoclaved before being discarded as solid waste.[5]

Solid waste contaminated with this compound should be treated as biohazardous waste and disposed of accordingly.

  • Packaging: Securely close the biohazard bags containing the solid waste.[4] Sharps containers should be permanently sealed when they are approximately two-thirds to three-quarters full.[4]

  • Autoclaving: If your facility has an autoclave, the sealed biohazard bags should be autoclaved to sterilize the contents. After autoclaving and cooling, the bag can typically be disposed of as general trash.[5]

  • Incineration or Professional Disposal: If autoclaving is not available or not appropriate for the waste (e.g., large volumes, mixed waste), the sealed waste containers must be collected by a licensed biohazardous waste disposal contractor.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

IV. Spill Management

In the event of a spill of this compound, follow these steps:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[2]

  • Don PPE: Wear the appropriate PPE as listed in Table 1 before attempting to clean the spill.[2]

  • Containment: For liquid spills, contain the spill using absorbent materials such as clay or diatomaceous earth.[2]

  • Cleanup: Carefully collect the absorbent material or spilled powder and place it in a sealed container labeled for this compound waste.

  • Decontamination: Clean the spill area with a suitable disinfectant, such as a 10% bleach solution, and wipe clean.

  • Disposal: Dispose of all cleanup materials as this compound solid waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TalaromycesoneA_Disposal_Workflow start Generation of This compound Waste is_liquid Is the waste liquid? start->is_liquid is_sharp Is the solid waste a sharp? is_liquid->is_sharp No (Solid) liquid_waste Collect in labeled, leak-proof container is_liquid->liquid_waste Yes solid_waste Collect in labeled, leak-proof container with biohazard bag is_sharp->solid_waste No sharps_container Collect in labeled, puncture-resistant sharps container is_sharp->sharps_container Yes decontaminate Decontaminate with 10% bleach solution for 30 minutes liquid_waste->decontaminate autoclave Autoclave or arrange for biohazardous waste pickup solid_waste->autoclave waste_pickup Arrange for biohazardous waste pickup sharps_container->waste_pickup sewer_disposal Dispose down sanitary sewer with excess water decontaminate->sewer_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Talaromycesone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Talaromycesone A, a bioactive secondary metabolite isolated from a marine-derived fungus of the Talaromyces species. Given its potent biological activities and the general characteristics of related fungal metabolites, a cautious approach is paramount to ensure personnel safety and environmental protection.

I. Hazard Identification and Data Presentation

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activities and the properties of related compounds from the Talaromyces genus indicate that it should be handled as a potentially hazardous substance. This compound has demonstrated potent antibacterial and acetylcholinesterase inhibitory activities[1]. Furthermore, other metabolites from Talaromyces species have been shown to exhibit cytotoxic effects[1][2][3]. Therefore, it is prudent to treat this compound as a cytotoxic agent.

PropertyQuantitative Data/InformationSource
Molecular Formula C₂₉H₂₄O₁₁[1]
Molecular Weight 548.49 g/mol [1]
Observed Biological Activity Potent antibacterial activity against human pathogenic Staphylococcus strains (IC₅₀ = 3.70 μM)[1]
Potent acetylcholinesterase inhibitory activity (IC₅₀ = 7.49 μM)[1]
Potential Hazards Based on the activity of related compounds, this compound is presumed to be cytotoxic.[1][2][3]
May cause skin and eye irritation upon direct contact.General chemical handling precaution
May be harmful if ingested or inhaled.General chemical handling precaution

II. Operational Plan: Safe Handling Procedures

All work with this compound, especially in its pure, powdered form, should be conducted in a designated area within a laboratory, adhering to Biosafety Level 2 (BSL-2) practices[4][5].

A. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationsRationale
Gloves Double gloving with nitrile gloves. The outer glove should be disposed of immediately after handling the compound.Prevents skin contact with the potentially cytotoxic agent. Double gloving provides an additional layer of protection.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat A dedicated, disposable, solid-front lab coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powdered form or creating solutions.Minimizes the risk of inhaling airborne particles.

B. Engineering Controls

  • Chemical Fume Hood: All manipulations of powdered this compound and the preparation of stock solutions must be performed inside a certified chemical fume hood to contain any aerosols or dust.

  • Segregated Workspace: Designate a specific area within the lab for working with this compound to prevent cross-contamination.

C. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work surface is clean. Assemble all necessary materials, including vials, solvents, pipettes, and waste containers, within the hood.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, respirator, eye protection, and outer gloves.

  • Weighing: If working with the solid form, carefully weigh the required amount of this compound inside the fume hood on a tared weigh boat. Use anti-static tools if necessary.

  • Solubilization: Add the desired solvent to the vial containing the powdered this compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting and Storage: Prepare aliquots as needed for experiments. Clearly label all vials with the compound name, concentration, solvent, and date of preparation. Store aliquots at the recommended temperature, protected from light.

  • Decontamination: After each use, decontaminate the work surface in the fume hood with a suitable agent, such as a 10% bleach solution followed by 70% ethanol.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated cytotoxic waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

Due to its potential cytotoxicity, all waste contaminated with this compound must be treated as hazardous chemical waste[6][7][8].

A. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, pipette tips, and paper towels, must be placed in a clearly labeled, leak-proof cytotoxic waste container (often a yellow or purple bin)[6][9].

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

B. Disposal Procedure

  • Collection: Collect all contaminated waste in the appropriate, labeled containers at the point of generation.

  • Storage: Store waste containers in a secure, designated area away from general lab traffic until they are collected for disposal.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste in the regular trash or down the drain.

IV. Experimental Workflow and Signaling Pathway Diagram

Acetylcholinesterase Inhibition Workflow

The following diagram outlines a typical experimental workflow to assess the acetylcholinesterase inhibitory activity of this compound.

Experimental Workflow: Acetylcholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_components Add AChE, DTNB, and this compound to Plate prep_compound->add_components prep_enzyme Prepare Acetylcholinesterase (AChE) Solution prep_enzyme->add_components prep_substrate Prepare Substrate (e.g., ATCI) and DTNB add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_components->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance Over Time add_substrate->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 Mechanism of Acetylcholinesterase Inhibition by this compound cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis receptor Postsynaptic Receptor acetylcholine->receptor Binding acetylcholine->receptor Increased Binding choline_acetate Choline + Acetate ache->choline_acetate inhibited_ache Inhibited AChE signal Signal Termination receptor->signal prolonged_signal Prolonged Signal receptor->prolonged_signal talaromycesone_a This compound talaromycesone_a->ache Inhibition

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.